2-N-Propyl Pramipexole-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H23N3S |
|---|---|
Molecular Weight |
257.43 g/mol |
IUPAC Name |
(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2 |
InChI Key |
NSHVRDSQVRQBFT-UKNKLKQBSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)N[C@H]1CCC2=C(C1)SC(=N2)NC([2H])([2H])CC |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-N-Propyl Pramipexole-d4: Chemical Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of 2-N-Propyl Pramipexole-d4, a deuterated analog of the dopamine agonist Pramipexole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, a proposed synthesis pathway, and analytical methodologies.
Chemical Structure and Identification
This compound is a stable isotope-labeled version of 2-N-Propyl Pramipexole, an impurity of the drug Pramipexole. The deuterium labeling is on the N-propyl group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (6S)-N6-(propyl-1,1-d2)-N2-(propyl-1,1-d2)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
| CAS Number | 1346602-54-7 |
| Molecular Formula | C₁₃H₁₉D₄N₃S |
| Molecular Weight | 257.43 g/mol |
| SMILES | CC(C([2H])([2H])N[C@H]1CCc2nc(N(C([2H])([2H])C)C)sc2C1)C |
| InChI | InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2 |
Physicochemical Properties
Table 2: Physicochemical Properties of Pramipexole (as a proxy for this compound)
| Property | Value |
| Melting Point | 296-301 °C (decomposes) |
| Solubility | Water: >20 mg/mL, Methanol: >20 mg/mL, Ethanol: ~18 mg/mL |
| Appearance | White to off-white crystalline powder |
Signaling Pathway
Pramipexole, the parent compound of this compound, is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, showing a higher affinity for the D3 receptor subtype than for D2 or D4. Its mechanism of action involves the stimulation of these receptors in the striatum, which leads to a cascade of intracellular events.
Synthesis and Characterization of 2-N-Propyl Pramipexole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-N-Propyl Pramipexole-d4, a deuterated analog of the dopamine agonist Pramipexole. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative bioanalysis by mass spectrometry. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide presents a proposed synthetic route and outlines the expected characterization data based on established chemical principles and available information for the non-labeled compound.
Physicochemical and Chemical Data
A summary of the key identifiers and properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [1] |
| Synonyms | This compound | [1][2][3] |
| Molecular Formula | C₁₃H₁₉D₄N₃S | [3] |
| Molecular Weight | 257.43 g/mol | [3] |
| CAS Number | 1346602-54-7 | [2][3] |
| Unlabeled CAS Number | 1246815-83-7 | [1][2] |
| Isotope Label | Deuterium (D, ²H) | [1] |
| Structure (SMILES) | [2H]C([2H])(CC)N[C@H]1CCc2nc(NC([2H])([2H])CC)sc2C1 | [1] |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved by adapting established methods for the synthesis of Pramipexole, such as the Fukuyama alkylation protocol.[4][5][6][7] This approach involves the selective N-alkylation of a suitable precursor with a deuterated propylating agent. A proposed synthetic workflow is illustrated below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Protection of the Aliphatic Amine:
-
Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0 °C and add a base (e.g., triethylamine).
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the resulting protected intermediate.
-
-
N-Alkylation with Deuterated Propyl Bromide:
-
Dissolve the protected intermediate in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate) and 1,1-dideuteriopropyl bromide.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product.
-
-
Deprotection:
-
Dissolve the N-alkylated intermediate in a suitable solvent (e.g., ethanol).
-
Add a deprotecting agent such as thioglycolic acid and a base (e.g., lithium hydroxide).
-
Stir the reaction at room temperature until the protecting group is cleaved.
-
Neutralize the reaction mixture and extract the crude this compound.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
-
Characterization Methods
The successful synthesis and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic incorporation.
-
Expected Data: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode is expected to show a prominent [M+H]⁺ ion at m/z 258.19, confirming the incorporation of four deuterium atoms. The fragmentation pattern can be compared to that of unlabeled Pramipexole to confirm the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled 2-N-Propyl Pramipexole, with the notable absence of the signals corresponding to the protons at the C1 position of both propyl groups. The integration of the remaining proton signals should be consistent with the deuterated structure.
-
¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons (C1 of the propyl groups) will be observed as triplets due to C-D coupling and will have a lower intensity.
-
²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the propyl chains, confirming their presence and location.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
-
Method: A reversed-phase HPLC method, similar to those used for Pramipexole analysis, can be employed.[8][9] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Expected Data: The this compound should elute as a single, sharp peak. The purity can be calculated from the peak area relative to any impurity peaks. The retention time is expected to be very similar to that of the unlabeled compound.
The overall process for the synthesis and characterization is depicted in the following workflow diagram.
Caption: Overall workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a proposed methodology for the synthesis and characterization of this compound. While specific experimental details for this deuterated analog are not widely published, the adaptation of known synthetic routes for Pramipexole, coupled with standard analytical techniques, provides a robust framework for its preparation and verification. The availability of well-characterized this compound is essential for advancing research in the fields of drug metabolism, pharmacokinetics, and clinical drug development involving Pramipexole.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel scalable synthesis of pramipexole - Lookchem [lookchem.com]
- 8. Experimental design in chromatographic analysis of pramipexole and its impurities | Semantic Scholar [semanticscholar.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
An In-Depth Technical Guide on the Core Mechanism of Action of 2-N-Propyl Pramipexole-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the core mechanism of action of 2-N-Propyl Pramipexole-d4, a deuterated analog of the non-ergoline dopamine agonist, pramipexole. As deuterium labeling is primarily a tool for pharmacokinetic studies and does not alter the pharmacodynamic properties, this guide will focus on the well-established mechanism of pramipexole. Pramipexole exhibits a high affinity and selectivity for the D2 subfamily of dopamine receptors, with a notable preference for the D3 receptor subtype. Its therapeutic efficacy in conditions such as Parkinson's disease and Restless Legs Syndrome stems from its ability to mimic the action of endogenous dopamine on these receptors, thereby modulating downstream signaling cascades. This document provides a comprehensive overview of its receptor binding profile, the primary G-protein coupled receptor signaling pathway involving adenylyl cyclase inhibition, and its influence on the mTOR signaling pathway. Detailed experimental protocols for key assays are provided to facilitate further research and drug development.
Introduction
This compound is a stable-isotope labeled version of 2-N-Propyl Pramipexole, an active metabolite of the dopamine agonist pramipexole. The parent drug, pramipexole, is a cornerstone in the management of motor symptoms associated with Parkinson's disease and is also indicated for Restless Legs Syndrome. Its mechanism of action is centered on its ability to act as a potent agonist at dopamine D2-like receptors. The introduction of deuterium atoms in the N-propyl group creates a heavier molecule, which is a common strategy in pharmaceutical research to investigate the metabolic fate of a drug (ADME studies) without altering its fundamental interaction with its biological targets. Therefore, the mechanism of action of this compound is considered identical to that of pramipexole.
Receptor Binding Profile
Pramipexole demonstrates a high affinity for the dopamine D2 subfamily of receptors, which includes the D2, D3, and D4 subtypes. Notably, it displays a higher affinity for the D3 receptor compared to the D2 and D4 receptors. This D3-preferential binding is a key characteristic of its pharmacological profile.
Quantitative Binding Affinity Data
The binding affinities of pramipexole for various human dopamine receptor subtypes are summarized in the table below. These values, presented as inhibition constants (Ki), are derived from radioligand binding assays.
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| Dopamine D2L | 3.9 | [3H]Spiperone | CHO | [1] |
| Dopamine D2S | - | - | - | - |
| Dopamine D3 | 0.5 | [3H]Spiperone | CHO | [1] |
| Dopamine D4 | - | - | - | - |
Signaling Pathways
The interaction of this compound with dopamine receptors initiates a cascade of intracellular signaling events. The primary pathway involves G-protein coupled receptors, leading to the modulation of adenylyl cyclase activity. Additionally, evidence suggests an interplay with the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
G-Protein Coupled Receptor (GPCR) Signaling
Dopamine D2-like receptors (D2, D3, and D4) are Gαi/o-coupled receptors. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
This inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, ultimately leading to the physiological effects of the drug.
mTOR Signaling Pathway
Recent studies have suggested that pramipexole can also influence the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. The precise mechanism by which pramipexole modulates mTOR signaling is still under investigation, but it is thought to contribute to the neuroprotective effects observed with this class of drugs. One of the key downstream effectors of mTOR is the ribosomal protein S6 kinase (S6K), which is involved in protein synthesis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of dopamine agonists like this compound.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine receptors.
Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2L or D3 receptors.
-
Radioligand: [3H]Spiperone (a high-affinity antagonist for D2-like receptors).
-
Test Compound: this compound.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of haloperidol (for non-specific binding) or 25 µL of the test compound dilution.
-
25 µL of [3H]Spiperone at a final concentration equal to its Kd for the respective receptor.
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This protocol measures the ability of a compound to inhibit adenylyl cyclase activity, typically by quantifying intracellular cAMP levels.
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase.
Materials:
-
CHO cells stably expressing the human dopamine D3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the CHO-D3 cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and add the test compound dilutions.
-
Pre-incubate the cells with the test compound for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. A typical final concentration is 1-10 µM.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blotting for mTOR Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, such as p70S6K.
Objective: To assess the effect of this compound on the phosphorylation of p70S6K in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Test Compound: this compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-phospho-p70S6K (Thr389) and Rabbit anti-total p70S6K.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total p70S6K to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total p70S6K.
Conclusion
The primary mechanism of action of this compound, mirroring that of pramipexole, is its function as a potent dopamine agonist with a preferential affinity for the D3 receptor subtype. This interaction leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels, which is a key signaling event mediating its therapeutic effects. Furthermore, emerging evidence points towards its ability to modulate the mTOR signaling pathway, which may contribute to its neuroprotective properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds, aiding in the development of novel therapeutics for neurological and psychiatric disorders.
References
An In-Depth Technical Guide to the Dopamine D2/D3 Receptor Affinity of Pramipexole and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the dopamine agonist Pramipexole to the D2 and D3 dopamine receptors. It includes a discussion on the potential implications of deuteration on receptor affinity, detailed experimental protocols for receptor binding assays, and a visualization of the associated signaling pathways.
Dopamine D2/D3 Receptor Affinity of Pramipexole
Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes[1]. It exhibits a notable preference for the D3 receptor subtype[1]. The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with a lower value indicating a higher affinity.
Table 1: Binding Affinity of Pramipexole for Human Dopamine D2 and D3 Receptors
| Receptor Subtype | Ligand | Ki (nmol/L) | Reference |
| Dopamine D2 | Pramipexole | 3.9 | [2] |
| Dopamine D3 | Pramipexole | 0.5 | [2] |
As the data indicates, Pramipexole has a significantly higher affinity for the D3 receptor compared to the D2 receptor[2].
Pramipexole-d4: The Effect of Deuteration on Receptor Affinity
While a significant change in binding affinity upon deuteration is not always expected, as it does not alter the steric or electronic properties of the molecule in a way that would fundamentally change its interaction with the receptor binding pocket, subtle effects are possible. These could arise from alterations in the vibrational modes of the molecule that might influence the thermodynamics of binding. Without direct experimental data for Pramipexole-d4, any discussion on its receptor affinity relative to Pramipexole remains speculative.
Experimental Protocol: Radioligand Binding Assay for D2/D3 Receptors
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like Pramipexole or Pramipexole-d4 for dopamine D2 and D3 receptors.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing human recombinant D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ligand with high affinity for the target receptor, such as [³H]Spiperone or [³H]Pramipexole[3].
-
Test Compound: Pramipexole or Pramipexole-d4 of known concentration.
-
Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Experimental Workflow:
3. Assay Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer.
-
Addition of Components:
-
To determine total binding, add the radioligand and the vehicle for the test compound.
-
To determine non-specific binding, add the radioligand and a high concentration of the non-specific binding control.
-
For the competition assay, add the radioligand and varying concentrations of the test compound (Pramipexole or Pramipexole-d4).
-
-
Initiate Reaction: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2/D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs)[4][5]. They primarily couple to the Gαi/o class of G-proteins[4][5]. Activation of these receptors by an agonist like Pramipexole initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[5].
This inhibition of the cAMP/PKA pathway is a key mechanism through which D2 and D3 receptor agonists exert their effects on neuronal activity and downstream cellular processes. Beyond this primary pathway, D2-like receptors can also modulate other signaling pathways, including those involving G protein βγ subunits, which can influence ion channels and other effector proteins[6].
References
- 1. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Pramipexole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of pramipexole and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, experimental validation, and key signaling pathways associated with these compounds. Pramipexole, a dopamine D2/D3 receptor agonist, has demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases, largely independent of its receptor agonist activity. This guide synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of the therapeutic potential of pramipexole derivatives.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of pramipexole and its derivatives.
Table 1: Neuroprotective Efficacy of Pramipexole Enantiomers against Oxidative Stress
| Compound | Cell Line | Toxin | Assay | IC50 Value (µM) | Reference |
| S(-)-Pramipexole | Differentiated SH-SY5Y | H₂O₂ | MTT | 8.8 ± 0.9 | [1] |
| R(+)-Pramipexole | Differentiated SH-SY5Y | H₂O₂ | MTT | 9.2 ± 0.6 | [1] |
Table 2: Antioxidant Activity of Pramipexole
| Compound | Assay | IC50 Value (µg/ml) | Reference |
| Pramipexole | DPPH free radical scavenging | 18.19 | [2] |
| Ropinirole | DPPH free radical scavenging | 16.29 | [2] |
| Ascorbic Acid (Standard) | DPPH free radical scavenging | 10.16 | [2] |
Table 3: Effects of Pramipexole on Dopaminergic Neuron-Associated Gene Expression
| Gene | Treatment | Time (hours) | Fold Increase in mRNA Levels |
| DAT | 10 µM Pramipexole | 4-8 | 1.54 - 2.30 |
| VMAT2 | 10 µM Pramipexole | 4 | 1.34 |
| Nurr1 | 10 µM Pramipexole | 2-4 | 1.31 - 1.39 |
Key Signaling Pathways
The neuroprotective effects of pramipexole and its derivatives are mediated by several key signaling pathways. These pathways represent potential targets for therapeutic intervention in neurodegenerative diseases.
Nrf2/HO-1 Antioxidant Response Pathway
Pramipexole has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like pramipexole, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription and subsequent reduction of oxidative damage.[3][4]
Mitochondrial Protection and Anti-Apoptotic Pathway
Pramipexole exerts significant neuroprotective effects by preserving mitochondrial function and inhibiting apoptotic cell death pathways. It has been demonstrated to reduce the production of mitochondrial reactive oxygen species (ROS), inhibit the opening of the mitochondrial permeability transition pore (mPTP), and stabilize the mitochondrial membrane potential.[5] By preventing mitochondrial dysfunction, pramipexole inhibits the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, prevents the activation of caspase-3, a key executioner caspase in the apoptotic cascade, ultimately leading to increased cell survival.[6]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of pramipexole derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Treat the cells with various concentrations of pramipexole derivatives for a specified pre-incubation period (e.g., 1 hour).[1] Subsequently, introduce the neurotoxin (e.g., H₂O₂, MPP+) and incubate for the desired duration.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner enzyme in apoptosis.
Principle: Activated caspase-3 cleaves a specific peptide substrate (e.g., DEVD) linked to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. The amount of released reporter is proportional to the caspase-3 activity.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with pramipexole derivatives and a pro-apoptotic stimulus as described for the MTT assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer on ice for 10-15 minutes.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Detection:
-
For the colorimetric assay, measure the absorbance at 405 nm.[8]
-
For the fluorometric assay, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
-
Data Analysis: Normalize the readings to the protein concentration and express the caspase-3 activity as a fold change relative to the control.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay assesses the integrity of the mitochondrial membrane, which is crucial for mitochondrial function and cell health. A decrease in ΔΨm is an early indicator of apoptosis.
Principle: The lipophilic cationic fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, accumulates in healthy mitochondria due to the negative charge of the inner mitochondrial membrane. In apoptotic or unhealthy cells with depolarized mitochondria, the dye does not accumulate, leading to a decrease in fluorescence intensity.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in a clear-bottomed 96-well plate and treat as required.
-
Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 25-100 nM) or JC-1 for 20-30 minutes at 37°C in the dark.
-
Imaging:
-
Wash the cells with a pre-warmed buffer to remove excess dye.
-
Image the cells using a fluorescence microscope or a high-content imaging system. For JC-1, use dual-channel acquisition to detect both red (J-aggregates in healthy mitochondria) and green (J-monomers in the cytoplasm of apoptotic cells) fluorescence.
-
-
Flow Cytometry (Alternative Method):
-
After dye loading, detach the cells and resuspend them in a suitable buffer.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or the ratio of red to green fluorescence for JC-1. A decrease in red fluorescence or an increase in the green/red ratio indicates mitochondrial depolarization.
This technical guide provides a solid foundation for understanding and investigating the in vitro neuroprotective effects of pramipexole derivatives. The provided data, pathway diagrams, and experimental protocols are intended to aid in the design and interpretation of future research in this promising area of neuropharmacology.
References
- 1. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2/HO-1 mediates the neuroprotective effects of pramipexole by attenuating oxidative damage and mitochondrial perturbation after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pramipexole reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition produced by the parkinsonian neurotoxin methylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. biogot.com [biogot.com]
Molecular formula and weight of 2-N-Propyl Pramipexole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-N-Propyl Pramipexole-d4 is a deuterated analog of 2-N-Propyl Pramipexole, an impurity of the dopamine agonist Pramipexole. Stable isotope-labeled compounds like this compound are crucial tools in pharmaceutical research and development, primarily utilized as internal standards in bioanalytical methods for the accurate quantification of the unlabeled parent compound. This technical guide provides a comprehensive overview of the molecular properties, a representative experimental protocol for its use, and the underlying pharmacology of its parent compound, Pramipexole.
Molecular Profile
The chemical and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉D₄N₃S | [1][2][3][4] |
| Molecular Weight | 257.43 g/mol | [1][2][3][4] |
| Synonyms | (S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4 | [1] |
| Isotopic Label | Deuterium (d4) |
Representative Experimental Protocol: Quantification of Pramipexole in Human Plasma using this compound as an Internal Standard
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pramipexole in human plasma, employing this compound as an internal standard (IS). This protocol is synthesized from established methods for Pramipexole analysis.
Materials and Reagents
-
Pramipexole reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid (or other suitable mobile phase modifier)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of human plasma sample, add a known concentration of this compound solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction:
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned weak cation exchange SPE cartridge. Wash the cartridge to remove interferences and elute the analyte and internal standard.
-
Liquid-Liquid Extraction (LLE): Alternatively, after protein precipitation, the supernatant can be subjected to LLE using a suitable organic solvent like methyl tert-butyl ether at an alkaline pH.
-
-
Evaporation and Reconstitution: Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Conditions
| Parameter | Representative Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and an aqueous solution of Ammonium Acetate with a pH modifier (e.g., formic acid) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pramipexole: To be determined empiricallythis compound: To be determined empirically |
Method Validation Parameters
The following table presents typical validation parameters for a bioanalytical method for Pramipexole.
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra- and Inter-day Precision | < 15% RSD |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Signaling Pathway of Pramipexole
Pramipexole is a dopamine agonist with a high affinity for the D2 and D3 dopamine receptors, and a moderate affinity for the D4 receptor. These receptors are G protein-coupled receptors (GPCRs) of the Gi/o family. The activation of these receptors by Pramipexole initiates a signaling cascade that is central to its therapeutic effects in conditions like Parkinson's disease.
Caption: Pramipexole signaling pathway via D2/D3 dopamine receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Pramipexole using this compound.
Caption: Workflow for a pharmacokinetic study of Pramipexole.
Conclusion
This compound serves as an indispensable tool for the precise and accurate quantification of Pramipexole in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for obtaining reliable data in pharmacokinetic, toxicokinetic, and other drug development studies. The understanding of the parent compound's pharmacology, particularly its interaction with the dopamine D2/D3 receptor signaling pathway, provides the essential context for its therapeutic applications and research. This guide offers a foundational understanding for researchers and scientists working with this important analytical standard.
References
Technical Guide: Scientific Data on Pramipexole and the Role of its Deuterated Analog, CAS 1346602-54-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the scientific data available for Pramipexole, a non-ergot dopamine agonist. The document details its mechanism of action, pharmacokinetic properties, and established analytical methodologies for its quantification. A significant focus is placed on the role and application of its deuterated analog, 2-N-Propyl Pramipexole-d4 (CAS Number 1346602-54-7), as an internal standard in bioanalytical assays. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of dopaminergic therapeutic agents.
Introduction
Pramipexole is a medication primarily indicated for the treatment of Parkinson's disease and restless legs syndrome.[1] It functions by mimicking the action of dopamine in the brain, thereby compensating for the dopamine deficiency that underlies these conditions.[2] The deuterated analog, this compound, is a stable isotope-labeled version of a Pramipexole-related compound. Due to its specific mass difference from the unlabeled counterpart, it is an ideal internal standard for quantitative analysis by mass spectrometry, ensuring high accuracy and precision in complex biological matrices.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both Pramipexole and its deuterated analog is presented below.
| Property | Pramipexole | This compound |
| CAS Number | 104632-26-0[3] | 1346602-54-7[4][5] |
| Molecular Formula | C10H17N3S[3] | C13H19D4N3S[4][5] |
| Molecular Weight | 211.33 g/mol [3] | 257.43 g/mol [4][5] |
| Synonyms | (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | (S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4[4] |
| Class | Non-ergot Dopamine Agonist[4] | Stable Isotope Labeled Compound |
Mechanism of Action and Signaling Pathway
Pramipexole is a potent dopamine agonist with high specificity and activity for the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[4][5] In conditions like Parkinson's disease, where there is a degeneration of dopaminergic neurons in the substantia nigra, Pramipexole directly stimulates the remaining postsynaptic D2 and D3 receptors.[5] This stimulation mimics the effect of endogenous dopamine, helping to restore the balance of neural circuits that control movement and other functions.
The activation of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs), initiates an intracellular signaling cascade.[5] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neuronal excitability.[5] This modulation of neuronal activity helps to alleviate the motor symptoms of Parkinson's disease.
Pharmacokinetic Properties of Pramipexole
The pharmacokinetic profile of Pramipexole is well-characterized, with key parameters summarized in the table below.
| Parameter | Value | Reference |
| Bioavailability | >90% | [4][6] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6][7] |
| Volume of Distribution (Vd) | ~500 L | [4][6] |
| Plasma Protein Binding | ~15% | [4][6] |
| Metabolism | Negligible (<10%) | [6] |
| Major Route of Elimination | Renal (urine) | [4] |
| Elimination Half-life | ~8 hours (young adults), ~12 hours (elderly) | [6] |
Experimental Protocols
Quantitative Analysis of Pramipexole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This section outlines a representative experimental protocol for the quantification of Pramipexole in human plasma, incorporating this compound (CAS 1346602-54-7) as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.
Objective: To accurately and precisely quantify the concentration of Pramipexole in human plasma samples.
Internal Standard: this compound (CAS 1346602-54-7)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pramipexole: m/z 212.1 → 153.1
-
This compound (IS): m/z 258.2 → 157.1 (Note: The exact transition for the deuterated standard would be determined experimentally, but would be expected to show a +4 Da shift in the precursor and/or product ion).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Conclusion
Pramipexole is a well-established dopamine agonist with a clear mechanism of action and predictable pharmacokinetic profile. The use of its deuterated analog, this compound (CAS 1346602-54-7), as an internal standard is critical for the development of robust and reliable bioanalytical methods. This technical guide provides essential scientific data and a representative experimental workflow to support further research and development in this area.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Pramipexole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of pramipexole and its deuterated isotopologues. Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors, primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to modify the pharmacokinetic profile of a drug, potentially enhancing its metabolic stability. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Introduction
Pramipexole, chemically known as (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, exerts its therapeutic effects by stimulating dopamine receptors in the brain.[3] The deuteration of pramipexole, resulting in compounds such as (S)-Pramipexole-d5 and (S)-Pramipexole-d7, is of interest for its potential to alter the drug's metabolic fate. The substitution of hydrogen with the heavier isotope deuterium can lead to a stronger carbon-deuterium bond, which may slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including increased half-life and reduced formation of certain metabolites.
This guide aims to consolidate the available data on the physical and chemical characteristics of both pramipexole and its deuterated forms to facilitate further research and development.
Physical and Chemical Properties
The introduction of deuterium atoms into the pramipexole molecule can subtly influence its physical and chemical properties. While extensive quantitative data for deuterated pramipexole is not widely available in public literature, this section provides a comparative summary of the known properties.
Data Summary
The following tables summarize the key physical and chemical properties of pramipexole and its deuterated analogs.
| Property | Pramipexole | (S)-Pramipexole-d5 Dihydrochloride | (S)-Pramipexole-d7 Dihydrochloride |
| Molecular Formula | C₁₀H₁₇N₃S | C₁₀H₁₂D₅N₃S · 2HCl | C₁₀H₁₀D₇N₃S · 2HCl |
| Molecular Weight | 211.33 g/mol (free base)[4] | 289.28 g/mol [5] | 291.3 g/mol (as dihydrochloride) |
| Melting Point | 288-290 °C (free base)[6] | No data available | No data available |
| Solubility | Freely soluble in water and methanol (>20 mg/mL); slightly soluble in ethanol (~18 mg/mL) (as dihydrochloride monohydrate)[3] | Slightly soluble in methanol[7] | No data available |
| pKa | 5.6, 9.5[4] | No data available | No data available |
| Appearance | White or almost white crystalline powder (as dihydrochloride monohydrate)[3] | Neat[8] | No data available |
| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d₁-d₅)[7] | No data available |
Table 1: Comparative Physical and Chemical Properties of Pramipexole and Deuterated Analogs.
Experimental Protocols
Synthesis of Deuterated Pramipexole
The synthesis of deuterated pramipexole typically involves the introduction of deuterium atoms at specific positions in the molecule. A common strategy is to use deuterated reagents in the final steps of the synthesis. For example, the N-propyl group can be introduced using a deuterated propylating agent.
General Synthetic Workflow:
References
- 1. Pramipexole dihydrochloride monohydrate CAS#: 191217-81-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-PraMipexole-d5 Dihydrochloride | C10H19Cl2N3S | CID 45359070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pramipexole | 104632-26-0 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cymitquimica.com [cymitquimica.com]
An In-depth Technical Guide to Stable Isotope Labeled Pramipexole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeled (SIL) Pramipexole, a critical tool in modern pharmaceutical research. From its synthesis to its application in highly sensitive bioanalytical assays, this document serves as a technical resource for professionals engaged in drug metabolism, pharmacokinetics (DMPK), and clinical trial research.
Introduction to Pramipexole and the Role of Stable Isotope Labeling
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 and D3 dopamine receptors. It is primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. The introduction of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), into the Pramipexole molecule creates a chemically identical but heavier version of the drug. This "heavy" Pramipexole serves as an ideal internal standard in mass spectrometry-based quantification, a technique known as stable isotope dilution analysis. The use of SIL-Pramipexole allows for highly accurate and precise measurements of Pramipexole concentrations in biological matrices, overcoming challenges like ion suppression and extraction variability that can affect conventional analytical methods.
Synthesis of Stable Isotope Labeled Pramipexole
Hypothetical Synthesis Route for Deuterated Pramipexole:
A plausible method for preparing deuterated Pramipexole (e.g., d3-Pramipexole) would involve the reductive amination of a suitable precursor with a deuterated propylating agent. For instance, the synthesis could proceed as follows:
-
Starting Material: The synthesis would likely begin with a precursor molecule containing the core benzothiazole structure of Pramipexole, but lacking the propyl group on the secondary amine.
-
Reductive Amination: This precursor would then be reacted with deuterated propanal (propanal-d3) in the presence of a reducing agent, such as sodium borohydride. The deuterium atoms from the propanal would be incorporated into the propyl group of the final Pramipexole molecule.
-
Purification: The resulting deuterated Pramipexole would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity.
-
Characterization: The final product would be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the incorporation and position of the deuterium labels and to verify the overall structure and purity.
Mechanism of Action and Signaling Pathway
Pramipexole exerts its therapeutic effects by acting as a potent agonist at dopamine D2 and D3 receptors in the brain. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The binding of Pramipexole to D2/D3 receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels ultimately modulates the activity of downstream signaling pathways, leading to the physiological effects of Pramipexole, such as the improvement of motor control in Parkinson's disease.
Pramipexole as a Tool Compound: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole is a non-ergot synthetic aminobenzothiazole derivative with high affinity and full intrinsic activity at the dopamine D2 subfamily of receptors.[1][2] It exhibits a notable preference for the D3 receptor subtype over the D2 and D4 subtypes.[2] This unique receptor binding profile has established Pramipexole as a valuable tool compound in neuroscience research, particularly for elucidating the physiological and pathological roles of the D3 receptor. This technical guide provides a comprehensive overview of Pramipexole's pharmacological properties, experimental protocols for its use in in vitro and in vivo models, and its effects on intracellular signaling pathways.
Pharmacological Profile
Pramipexole's utility as a tool compound stems from its well-characterized interactions with dopamine receptors. The following tables summarize the quantitative data regarding its binding affinities and functional potencies.
Table 1: Receptor Binding Affinities (Ki) of Pramipexole
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D2L | Human | 3.9 | [3] |
| Dopamine D2S | Human | 3.9 | [3] |
| Dopamine D3 | Human | 0.5 | [3] |
| Dopamine D4 | Human | 5.1 | [2] |
| Serotonin 5-HT1A | Human | >5,000 | [4] |
| Serotonin 5-HT1B | Human | >10,000 | [4] |
| Serotonin 5-HT1D | Human | >10,000 | [4] |
| α2-adrenergic | Human | >5,000 | [4] |
Table 2: Preclinical Pharmacokinetics of Pramipexole
| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rat | Oral | 2.3 | 1.0 | ~90 | [5] |
| Mouse | Oral | 1.7 | 0.5 | ~90 | [5] |
| Dog | Oral | 1.9 | 2.0 | ~90 | [5] |
| Human | Oral (0.2 mg) | 0.583 | 1.4 | >90 | [3] |
Signaling Pathways
As a dopamine D2-like receptor agonist, Pramipexole's primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This action modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Figure 1: Pramipexole's primary signaling cascade via the D3 receptor.
Recent studies have also implicated other signaling pathways in Pramipexole's effects, including the Akt/GSK-3β pathway and the modulation of α-synuclein phosphorylation.[6][7][8] Pramipexole has been shown to reduce the phosphorylation of α-synuclein at serine-129, a post-translational modification associated with Parkinson's disease pathology.[7][8] Furthermore, evidence suggests that Pramipexole can induce neuroprotective effects through the activation of the Akt and ERK signaling pathways.[9]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Pramipexole as a tool compound.
In Vitro Assays
1. Dopamine Receptor Binding Assay
This protocol is adapted from methodologies used for determining the binding affinity of ligands to dopamine receptors.[1]
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2, D3, or D4 receptors.
-
Radioligand (e.g., [³H]Spiperone for D2-like receptors).
-
Pramipexole hydrochloride.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of Pramipexole in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 50 µL of the Pramipexole dilution or vehicle (for total binding). For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
Add 50 µL of the cell membrane suspension (containing 10-50 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for Pramipexole using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This protocol outlines a method to assess the functional activity of Pramipexole as a D2-like receptor agonist by measuring its effect on cAMP levels.
-
Materials:
-
CHO or HEK293 cells stably expressing the dopamine receptor of interest (e.g., D3).
-
Pramipexole hydrochloride.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well assay plates.
-
-
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Prepare serial dilutions of Pramipexole in the stimulation buffer.
-
Add the Pramipexole dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control and incubate for another 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value for Pramipexole's inhibition of forskolin-stimulated cAMP production.
-
In Vivo Models
1. MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to study the neuroprotective effects of compounds against dopamine neuron degeneration.[10][11][12][13]
-
Animals:
-
Male C57BL/6 mice (8-12 weeks old).
-
-
Reagents:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride, dissolved in sterile saline.
-
Pramipexole hydrochloride, dissolved in sterile saline.
-
-
Procedure:
-
Pramipexole Treatment: Administer Pramipexole (e.g., 0.1-1 mg/kg, intraperitoneally) or vehicle daily for a pre-treatment period (e.g., 3-7 days).
-
MPTP Administration: On the designated days, administer MPTP (e.g., 20-30 mg/kg, subcutaneously or intraperitoneally) multiple times (e.g., 4 injections at 2-hour intervals). Continue Pramipexole or vehicle treatment during the MPTP administration period.
-
Post-Treatment Period: Continue daily Pramipexole or vehicle treatment for a specified duration (e.g., 7-21 days) after the last MPTP injection.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test or pole test to assess motor function at different time points.
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue. Process the striatum for HPLC analysis of dopamine and its metabolites. Process the substantia nigra for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Figure 2: Experimental workflow for the MPTP mouse model.
2. 6-OHDA-Induced Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the nigrostriatal pathway.[14][15][16][17]
-
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
-
Reagents:
-
6-hydroxydopamine (6-OHDA) hydrochloride, dissolved in saline containing 0.02% ascorbic acid.
-
Desipramine (to protect noradrenergic neurons).
-
Pramipexole hydrochloride, dissolved in sterile saline.
-
Apomorphine (for rotational behavior assessment).
-
-
Procedure:
-
Pre-treatment with Desipramine: Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (e.g., 8-16 µg in 2-4 µL) unilaterally into the medial forebrain bundle or the striatum.
-
Recovery Period: Allow the animals to recover for 2-3 weeks to allow for the full development of the lesion.
-
Rotational Behavior Assessment: Assess the lesion by administering apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and counting the number of contralateral rotations. Only animals exhibiting a stable and significant rotational behavior are included in the study.
-
Pramipexole Treatment: Administer Pramipexole (e.g., 0.1-1 mg/kg, i.p. or s.c.) or vehicle daily for the desired treatment period.
-
Behavioral and Post-mortem Analysis: Conduct behavioral tests and post-mortem neurochemical and histological analyses as described for the MPTP model.
-
Conclusion
Pramipexole's well-defined pharmacology, particularly its high affinity and functional agonism at the dopamine D3 receptor, makes it an indispensable tool for researchers investigating the dopaminergic system. This guide provides a foundational understanding of Pramipexole's properties and detailed protocols to facilitate its effective use in both in vitro and in vivo experimental settings. The provided signaling pathway diagrams offer a visual representation of its molecular mechanisms of action, aiding in the design and interpretation of future studies. As research into the complexities of dopamine signaling continues, Pramipexole will undoubtedly remain a critical compound for advancing our understanding of neurological and psychiatric disorders.
References
- 1. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. file.glpbio.cn [file.glpbio.cn]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. Pramipexole Reduces Phosphorylation of α-Synuclein at Serine-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pramipexole reduces phosphorylation of α-synuclein at serine-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pramipexole-Induced Hypothermia Reduces Early Brain Injury via PI3K/AKT/GSK3β pathway in Subarachnoid Hemorrhage rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 14. Pramipexole-Induced Increased Probabilistic Discounting: Comparison Between a Rodent Model of Parkinson's Disease and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pramipexole attenuates 6-OHDA-induced Parkinson's disease by mediating the Nurr1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Utilizing 2-N-Propyl Pramipexole-d4 as an Internal Standard for Accurate Bioanalysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole is a non-ergot dopamine agonist with high specificity and activity at the D2 subfamily of dopamine receptors, particularly the D3 receptor subtype.[1][2] It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[3][4] Accurate quantification of pramipexole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative mass spectrometry to correct for matrix effects and variations in sample processing. 2-N-Propyl Pramipexole-d4, a deuterium-labeled analog of pramipexole, is an ideal internal standard for these applications due to its similar physicochemical properties and co-eluting chromatographic behavior with the unlabeled analyte.[5] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalysis of pramipexole.
Quantitative Data Summary
The following tables summarize the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of pramipexole using a deuterium-labeled internal standard. These methods demonstrate high sensitivity, accuracy, and precision across various biological matrices.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 20–4020 pg/mL | [6] |
| LLOQ | 20 pg/mL | [6] |
| Inter-day Precision (%CV) | 3.1 - 7.1 | [6] |
| Inter-day Accuracy (%) | 91.2 - 106.2 | [6] |
| Process Efficiency | 91.9% (Pramipexole), 85.7% (IS) | [6] |
| Total Run Time | 1.5 min | [6] |
Table 2: LC-MS/MS Method Performance in Mouse Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.05–100 ng/mL | [7] |
| LLOQ | 0.05 ng/mL | [7] |
| Intra-day Precision (%CV) | Meets acceptance criteria | [7] |
| Inter-day Precision (%CV) | Meets acceptance criteria | [7] |
| Intra-day Accuracy (%) | Meets acceptance criteria | [7] |
| Inter-day Accuracy (%) | Meets acceptance criteria | [7] |
| Total Run Time | 3.0 min | [7] |
Table 3: LC-MS/MS Method Performance on Rat Dried Blood Spots
| Parameter | Result | Reference |
| Linearity Range | 100–5000 pg/mL | [8] |
| LLOQ | 100 pg/mL | [8] |
| Intra- & Inter-day Precision (%CV) | ≤15% | [8] |
| Intra- & Inter-day Accuracy (%) | Within ±15% of nominal | [8] |
| Extraction Recovery | 96.7% | [8] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from a method for the extraction of pramipexole and its stable isotope-labeled internal standard from plasma.[7]
Materials:
-
Weak cation exchange SPE cartridges
-
Human or animal plasma samples
-
This compound internal standard solution (concentration to be optimized)
-
Acetonitrile
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
Procedure:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 50 µL of the this compound internal standard solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of pramipexole and this compound.[6][7]
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or a cyano (CN) column is suitable for separation.[7][9] For example, a Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 10 mM ammonium formate or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[8][9] The composition can be isocratic or a gradient.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[9]
-
Injection Volume: 5-20 µL.[10]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[10]
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be m/z 216.1 (M+4). The product ion will likely be the same as the unlabeled compound, m/z 153.0, as the deuterium atoms are on the N-propyl group which is lost in fragmentation. This transition needs to be confirmed by direct infusion of the standard.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.
Visualizations
Pramipexole Signaling Pathway
Pramipexole exerts its therapeutic effects by acting as a dopamine agonist, primarily targeting the D2 and D3 receptors.[3] This leads to the modulation of intracellular signaling cascades.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 4. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Pramipexole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Pramipexole in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Pramipexole-d3, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation followed by solid-phase extraction (SPE), providing excellent recovery and minimizing matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. The method is validated over a linear range of 0.05 to 100 ng/mL and demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Pramipexole is a non-ergot dopamine agonist widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Accurate determination of Pramipexole concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard, such as Pramipexole-d3, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3] This application note provides a comprehensive protocol for the quantification of Pramipexole in human plasma using LC-MS/MS with a deuterated internal standard.
Experimental
Materials and Reagents
-
Pramipexole dihydrochloride (purity >98%)
-
Pramipexole-d3 dihydrochloride (isotopic purity >99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Weak cation exchange solid-phase extraction (SPE) cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Pramipexole in methanol.
-
Prepare a 1 mg/mL stock solution of Pramipexole-d3 in methanol.
Working Standard Solutions:
-
Prepare working standard solutions of Pramipexole by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 7.5, and 75 ng/mL).
Sample Preparation Protocol
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the Pramipexole-d3 internal standard working solution (e.g., 10 ng/mL).
-
Add 200 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min. |
| Total Run Time | 5.0 min |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 35 psi |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temp. | 320°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pramipexole: 212.1 → 153.1[2][4][5][6] Pramipexole-d3: 215.1 → 156.1 |
| Collision Energy | Optimized for the specific instrument, typically around 15-25 eV. |
| Dwell Time | 200 ms |
Results and Discussion
The developed LC-MS/MS method provides excellent chromatographic separation and sensitive detection of Pramipexole. The use of a deuterated internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the method based on data adapted from published literature.[3][7]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Pramipexole | 0.05 - 100 | 0.05 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 0.15 | < 10 | < 10 | 90 - 110 |
| Medium | 7.50 | < 8 | < 8 | 92 - 108 |
| High | 75.0 | < 7 | < 7 | 95 - 105 |
Visualizations
Caption: Experimental workflow for Pramipexole quantification.
Caption: Key components of the LC-MS/MS system.
Conclusion
The LC-MS/MS method described in this application note is a reliable and robust tool for the quantitative analysis of Pramipexole in human plasma. The use of a deuterated internal standard, combined with a streamlined sample preparation procedure, ensures high-quality data suitable for demanding applications in clinical and pharmaceutical research. The method's high sensitivity, specificity, and throughput make it an ideal choice for the analysis of large batches of samples in pharmacokinetic and bioequivalence studies.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Bioanalytical Determination of Pramipexole in Human Plasma using LC-MS/MS
Application Note & Protocol
This document provides a detailed protocol for the quantitative analysis of pramipexole in human plasma. The method outlined is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for pharmacokinetic and bioequivalence studies.
Introduction
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] Accurate and reliable quantification of pramipexole in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. This protocol describes a robust and validated LC-MS/MS method for the determination of pramipexole in human plasma.
Principle of the Method
The method involves the extraction of pramipexole and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of pramipexole is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Pramipexole dihydrochloride monohydrate reference standard
-
Pramipexole-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (with anticoagulant, e.g., EDTA-K2)
-
Other reagents for sample preparation (e.g., methyl tert-butyl ether, ethyl acetate, dichloromethane, sodium hydroxide)
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is required. The following tables summarize the typical instrument parameters.
Liquid Chromatography
| Parameter | Condition |
| Column | Zorbax SB-CN or Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[1][2] |
| Mobile Phase | A: 0.1% Formic acid in water or 10 mM Ammonium Acetate B: Acetonitrile or Methanol[1][2][3] |
| Gradient/Isocratic | Isocratic or Gradient elution can be used. A typical isocratic mobile phase is 15:85 (v/v) of 10mM ammonium formate (pH 7.5) and acetonitrile.[1] |
| Flow Rate | 0.3 - 0.5 mL/min[1][4] |
| Column Temperature | 40 °C[1][4] |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive[1][2] |
| Multiple Reaction Monitoring (MRM) Transitions | Pramipexole: m/z 212.1 → 153.2 Pramipexole-d3 (IS): m/z 215.2 → 153.2[4] |
| Collision Energy | Optimized for the specific instrument. |
| Source Temperature | Dependent on the mass spectrometer used. |
Experimental Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of pramipexole and the internal standard (e.g., pramipexole-d3) in a suitable solvent such as methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the pramipexole stock solution to create calibration standards and quality control samples at various concentrations.
-
Spiking: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples.
Sample Preparation (Liquid-Liquid Extraction)
This is a commonly used and effective method for extracting pramipexole from plasma.
-
Aliquot Plasma: Pipette 200 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[4]
-
Add Internal Standard: Add 50 µL of the internal standard working solution (e.g., 2.00 ng/mL pramipexole-d3) to each tube.[4]
-
Alkalinization: Add 50 µL of 1 M NaOH solution to each tube and vortex for 3 minutes.[4]
-
Extraction: Add 800 µL of an extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 4:1 v/v) to each tube.[4]
-
Vortex: Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 8°C.[4]
-
Transfer Supernatant: Carefully transfer the upper organic layer (approximately 500 µL) to a new set of clean tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 120 µL of the mobile phase (e.g., a 9:1 mixture of mobile phase A and B) and vortex for 10 minutes.[4]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-N-Propyl Pramipexole-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-N-Propyl Pramipexole-d4 is a deuterium-labeled analog of Pramipexole, a potent dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] The incorporation of four deuterium atoms into the N-propyl group creates a stable, heavier isotopologue of the parent drug. This key feature makes this compound an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic (PK) studies.[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response. This ensures high accuracy and precision in the determination of drug concentrations in biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Pramipexole.
Principle and Application
In pharmacokinetic studies, researchers aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. This requires accurate measurement of the drug's concentration in biological fluids, such as plasma or serum, over time. Due to the complex nature of these biological matrices and the low concentrations of the drug often present, highly sensitive and selective analytical methods like LC-MS/MS are necessary.
This compound serves as an internal standard (IS) in these assays. A known amount of the deuterated standard is added to each biological sample at the beginning of the sample preparation process. Because this compound is chemically identical to Pramipexole, it behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the unlabeled drug by the mass spectrometer. By comparing the peak area of the analyte (Pramipexole) to the peak area of the internal standard (this compound), a precise and accurate quantification of Pramipexole in the original sample can be achieved.
Signaling Pathway of Pramipexole
Pramipexole primarily exerts its therapeutic effects by acting as a full agonist at dopamine D2 and D3 receptors in the brain.[2][4] Its higher affinity for the D3 receptor subtype is a distinguishing feature.[2] The signaling cascade initiated by Pramipexole binding to these G protein-coupled receptors (GPCRs) involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately influencing neuronal excitability and dopamine-regulated functions.
Caption: Pramipexole signaling pathway.
Experimental Protocols
The following are detailed protocols for a typical pharmacokinetic study of Pramipexole using this compound as an internal standard. These protocols are based on established methods for the bioanalysis of Pramipexole. While the protocols below may reference a d3-labeled standard, the procedures are directly applicable to the d4 version with minor adjustments to the mass spectrometer settings.
I. Experimental Workflow for a Pharmacokinetic Study
The overall workflow of a pharmacokinetic study involves several key stages, from sample collection to data analysis.
Caption: Pharmacokinetic study workflow.
II. Bioanalytical Method: Sample Preparation
A. Materials and Reagents
-
Blank human plasma (with anticoagulant, e.g., K2-EDTA)
-
Pramipexole reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
B. Preparation of Stock and Working Solutions
-
Pramipexole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pramipexole reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared at a concentration of 2.0 ng/mL.
C. Sample Extraction Protocol (Liquid-Liquid Extraction - LLE)
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 2.0 ng/mL this compound) to all tubes except the blank matrix sample.
-
Add 50 µL of 1 M NaOH to each tube and vortex for 30 seconds.
-
Add 800 µL of extraction solvent (e.g., ethyl acetate:dichloromethane, 4:1, v/v) and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 120 µL of the mobile phase and inject into the LC-MS/MS system.
III. Bioanalytical Method: LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Pramipexole. These may require optimization based on the specific instrumentation used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 20 mM Ammonium Acetate |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or gradient elution depending on the method (e.g., starting with 90% A and transitioning to a higher percentage of B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pramipexole: m/z 212.1 → 153.2This compound: m/z 216.1 → 157.2 (Note: This is a predicted transition and should be confirmed experimentally) |
| Source Temperature | 600°C |
| Ion Spray Voltage | 1500 V |
Data Presentation
The following tables summarize typical pharmacokinetic parameters of Pramipexole obtained from studies in healthy human volunteers. These values can be used as a reference for studies utilizing this compound as an internal standard.
Table 1: Single Dose Pharmacokinetic Parameters of Pramipexole (0.25 mg) in Healthy Volunteers [5]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (pg/mL) | 141.01 ± 40.09 | 153.03 ± 44.07 |
| Tmax (h) | 2.00 (median) | 2.00 (median) |
| AUC0-t (pg·h/mL) | 1303.00 ± 425.00 | 1360.00 ± 439.00 |
| AUC0-∞ (pg·h/mL) | 1404.00 ± 467.00 | 1426.00 ± 457.00 |
| t1/2 (h) | 8.82 ± 4.02 | 8.83 ± 3.95 |
Table 2: Bioequivalence Analysis of Pramipexole Formulations [5]
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 92.11 | 84.35% – 100.58% |
| AUC0-t | 95.89 | 90.73% – 101.34% |
| AUC0-∞ | 95.53 | 89.75% – 101.68% |
Conclusion
This compound is an essential tool for the accurate and precise quantification of Pramipexole in biological matrices. Its use as an internal standard in LC-MS/MS-based pharmacokinetic studies allows for reliable characterization of the drug's ADME profile. The detailed protocols and reference data provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The methodologies described can be adapted and validated for specific study needs, contributing to a deeper understanding of Pramipexole's clinical pharmacology.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Pramipexole-d4 (as Pramipexole-d7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, and is primarily used in the treatment of Parkinson's disease and restless legs syndrome. Stable isotope-labeled internal standards, such as deuterated Pramipexole, are essential for quantitative bioanalytical studies using mass spectrometry. Pramipexole-d7, where the seven hydrogen atoms on the N-propyl group are replaced with deuterium, is a commonly used internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for confirming the identity, structure, and purity of such labeled compounds.
This document provides a detailed guide to the characterization of Pramipexole-d7 using ¹H and ¹³C NMR spectroscopy. It includes predicted chemical shifts, detailed experimental protocols for sample preparation and data acquisition, and a workflow for the analysis.
Predicted NMR Data for Pramipexole-d7
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Pramipexole-d7 in DMSO-d6. The predictions are based on reported data for unlabeled Pramipexole and the known effects of deuterium substitution.[1][2]
Note: The numbering of the atoms for NMR assignment is provided in the chemical structure below.
Table 1: Predicted ¹H NMR Chemical Shifts for Pramipexole-d7 in DMSO-d6 (400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |
| 9.50 | m | 2H | -NH₂ | Exchangeable with D₂O |
| 3.47 | m | 1H | H-6 | |
| 3.06 - 2.99 | m | 1H | H-4a | |
| 2.89 - 2.86 | m | 2H | H-7 | |
| 2.79 - 2.71 | m | 1H | H-4b | |
| 2.67 - 2.55 | m | 2H | H-5 | |
| 2.28 - 2.24 | m | 1H | -NH- | Exchangeable with D₂O |
| 2.00 - 1.87 | m | 1H | H-5' | |
| - | - | - | -CH₂- (propyl) | Signals absent due to deuteration |
| - | - | - | -CH₂- (propyl) | Signals absent due to deuteration |
| - | - | - | -CD₃ (propyl) | Signal absent due to deuteration |
Table 2: Predicted ¹³C NMR Chemical Shifts for Pramipexole-d7 in DMSO-d6 (100 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| 168.7 | C-2 | |
| 132.9 | C-7a | |
| 111.0 | C-3a | |
| 52.3 | C-6 | |
| 46.0 | C-1' | Signal expected to be a multiplet with low intensity due to C-D coupling. |
| 24.8 | C-4 | |
| 23.5 | C-7 | |
| 20.9 | C-5 | |
| 19.1 | C-2' | Signal expected to be a multiplet with low intensity due to C-D coupling. |
| 11.1 | C-3' | Signal expected to be a multiplet with low intensity due to C-D coupling. |
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of Pramipexole-d7 dihydrochloride into a clean, dry vial.
-
Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6).
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a 5 mm probe.
Software: Standard spectrometer control and data processing software.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30 or equivalent).
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Pulse Width: Calibrated 30-degree pulse
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 or equivalent).
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Spectral Width: 220 ppm (-10 to 210 ppm)
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Pulse Width: Calibrated 30-degree pulse
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of Pramipexole-d7.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the characterization of Pramipexole-d7 by NMR spectroscopy.
Caption: NMR characterization workflow for Pramipexole-d7.
The key step in the analysis of the NMR data for Pramipexole-d7 is the comparison of the acquired spectra with those of an authentic, non-deuterated Pramipexole standard. The most notable difference in the ¹H NMR spectrum will be the absence of the signals corresponding to the n-propyl group. The integration of the remaining signals should be consistent with the number of protons in the rest of the molecule. In the ¹³C NMR spectrum, the carbons of the deuterated propyl group will exhibit significantly reduced signal intensity and will appear as multiplets due to C-D coupling, confirming the sites of deuteration. The presence of any unexpected signals may indicate impurities.
References
Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes in the central nervous system, including motor control, motivation, and cognition.[1] They are critical targets for therapeutic intervention in a variety of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[2][3] Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit it.[2]
Radioligand binding assays are a fundamental tool for studying the interaction of ligands with dopamine receptors.[2][4] These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled compounds.[5][6][7] This information is crucial for the characterization of novel drug candidates and for understanding the pharmacology of dopamine receptors.
This document provides detailed protocols for performing dopamine receptor binding assays using labeled ligands, including membrane preparation, saturation binding experiments, and competitive binding experiments.
Data Presentation
Table 1: Affinity (Kd) of Common Radioligands for Dopamine Receptor Subtypes
| Radioligand | Receptor Subtype | Reported Kd (nM) | Source |
| [³H]N-methylspiperone | D2 | 0.02 - 0.23 | [2] |
| [³H]N-methylspiperone | D3 | 0.39 - 0.58 | [2] |
| [³H]N-methylspiperone | D4.4 | 0.29 - 0.48 | [2] |
| [¹²⁵I]Iodospiperone | D2 | 0.51 | [3] |
| [¹²⁵I]Iodospiperone | D3 | 0.1 | [8] |
| [³H]SCH23390 | D1-like | ~1-3 (in PBMC membranes) | [9] |
| [³H]Spiperone | D2 | ~0.05 | [10] |
| [³H]Spiperone | D3 | ~0.35 | [10] |
| [³H]Spiperone | D4 | ~0.07 | [10] |
Table 2: Inhibition Constants (Ki) of Selected Unlabeled Ligands for Dopamine Receptors
| Unlabeled Ligand | Receptor Subtype | Reported Ki (nM) | Competing Radioligand | Source |
| Haloperidol | D2-like | Varies | [³H]N-methylspiperone | [2] |
| (+)-Butaclamol | D2-like | Varies | [³H]Spiperone | [11] |
| Chlorpromazine | D2-like | Varies | [³H]Spiperone | [11] |
| (S)-Sulpiride | D2-like | Varies | [³H]Spiperone | [11] |
| Bromocriptine | D2 | Varies | Spiperone-d2 | [12] |
| CELT-419 | D3 | 15.7 | [³H]-Spiperone | [13] |
Experimental Protocols
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions containing dopamine receptors, suitable for use in radioligand binding assays.
Materials:
-
Cells expressing the dopamine receptor of interest or tissue sample (e.g., rat striatum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.
-
Homogenize the sample using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.
-
Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Repeat the wash step one more time.
-
Resuspend the final pellet in a small volume of a suitable buffer (e.g., 50 mM Tris, pH 7.4, 10% glycerol) for storage.[8]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).[10]
-
Aliquot the membrane preparation and store at -80°C until use.[3][8]
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.[4][5]
Materials:
-
Dopamine receptor membrane preparation
-
Radiolabeled ligand (e.g., [³H]Spiperone)
-
Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol)[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8][9]
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radiolabeled ligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[5]
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.
-
For non-specific binding, set up triplicate wells for each radioligand concentration containing a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol).[9]
-
Add the appropriate volume of Assay Buffer, radioligand dilution (or radioligand + unlabeled competitor), and membrane preparation to each well.[10] The final assay volume is typically 200-1000 µL.[10]
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[8]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[3][8]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.[5][7]
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a labeled ligand.[14][15]
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
Choose a single concentration of the radiolabeled ligand, typically at or near its Kd value, to ensure adequate specific binding.[14]
-
In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and a high concentration of a standard unlabeled ligand), and for each concentration of the test compound.[10]
-
Add the appropriate volume of Assay Buffer, unlabeled test compound dilution, a fixed concentration of the radiolabeled ligand, and the membrane preparation to the wells.[10]
-
Incubate the plate, filter, and wash as described in the saturation binding protocol.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[16]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant determined from saturation binding experiments.[17][18]
Alternative Methodologies
While radioligand binding assays are the gold standard, non-radioactive methods offer advantages in terms of safety and disposal.
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay where the receptor-coated beads contain a scintillant.[19] Only radioligand bound to the receptor is close enough to the bead to generate a light signal, eliminating the need for a filtration step.[19][20][21]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands.[13][22][23] Changes in fluorescence polarization or intensity upon binding to the receptor are measured. Homogeneous Time-Resolved Fluorescence (HTRF) is another fluorescence-based technique used for this purpose.[12]
Visualizations
Caption: Experimental workflow for a dopamine receptor binding assay.
Caption: Principle of competitive radioligand binding.
Caption: Dopamine receptor downstream signaling pathways.
References
- 1. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. merckmillipore.com [merckmillipore.com]
- 4. revvity.com [revvity.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TPC - Bmax and KD [turkupetcentre.net]
- 7. graphpad.com [graphpad.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 15. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 16. courses.edx.org [courses.edx.org]
- 17. researchgate.net [researchgate.net]
- 18. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: a scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 22. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative analysis of fluorescent ligand binding to dopamine D3 receptors using live-cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Utility of Pramipexole-d4 in Characterizing the High Metabolic Stability of Pramipexole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pramipexole is a non-ergot dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome. Understanding the metabolic fate of a drug candidate is a cornerstone of drug development, influencing its dosing regimen, potential for drug-drug interactions, and overall safety profile. In vitro metabolic stability assays are routinely employed to predict the in vivo hepatic clearance of a compound. This application note describes the use of Pramipexole-d4 as a critical tool in accurately assessing the metabolic stability of Pramipexole in human liver microsomes. Given that Pramipexole undergoes minimal metabolism, the use of a stable isotope-labeled internal standard like Pramipexole-d4 is essential for robust and reliable quantification in such assays.[1]
Principle of the Assay
Metabolic stability assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in liver microsomes or hepatocytes.[2] The disappearance of the parent drug over time is monitored, and from this, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. For compounds with very low turnover, like Pramipexole, precise analytical methods are paramount. Pramipexole-d4 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical and physical properties are nearly identical to Pramipexole, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution with the analyte of interest helps to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision in quantifying the remaining Pramipexole.
Quantitative Data Summary
Pramipexole is known for its high metabolic stability, with extensive research indicating that it is not significantly metabolized by cytochrome P450 enzymes.[3][4] In humans, approximately 90% of a Pramipexole dose is excreted unchanged in the urine, underscoring its low level of metabolism.[1] In vitro studies corroborate these findings.
| Compound | Test System | Parameter | Value | Reference |
| Pramipexole | Human Liver Microsomes | In vitro half-life (t½) | > 60 minutes | [5] |
| Pramipexole | Human Liver Microsomes | Metabolism | Not appreciably metabolized by CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 | [3] |
Experimental Protocol: In Vitro Metabolic Stability of Pramipexole in Human Liver Microsomes
This protocol outlines the steps to assess the metabolic stability of Pramipexole using pooled human liver microsomes, with Pramipexole-d4 as an internal standard for LC-MS/MS analysis.
1. Materials and Reagents
-
Pramipexole
-
Pramipexole-d4 (Internal Standard)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Control compounds (e.g., a rapidly metabolized compound like Verapamil and a stable compound like Warfarin)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
2. Preparation of Solutions
-
Pramipexole Stock Solution (10 mM): Prepare in DMSO.
-
Pramipexole Working Solution (100 µM): Dilute the stock solution in a 50:50 mixture of acetonitrile and water.
-
Pramipexole-d4 Internal Standard (IS) Working Solution (100 ng/mL): Prepare in acetonitrile. This will also serve as the quenching solution.
-
Liver Microsome Suspension (1 mg/mL): Dilute the pooled human liver microsomes in cold potassium phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions in cold potassium phosphate buffer.
3. Incubation Procedure
-
Pre-incubation: In a 96-well plate, add the human liver microsome suspension to wells for each time point (e.g., 0, 15, 30, 45, and 60 minutes). Also include control wells without the NADPH regenerating system to assess non-enzymatic degradation.
-
Add the Pramipexole working solution to each well to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiation of Reaction: Add the NADPH regenerating system to all wells except the "no-NADPH" controls. For the 0-minute time point, the quenching solution should be added immediately before the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Termination of Reaction: At each designated time point, transfer an aliquot from the incubation wells to a collection plate containing the cold Pramipexole-d4 quenching solution. The ratio of quenching solution to sample should be sufficient to precipitate proteins (e.g., 3:1).
-
Protein Precipitation: Vortex the collection plate and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 column. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for Pramipexole and Pramipexole-d4 using Multiple Reaction Monitoring (MRM).
-
Pramipexole: m/z 212.1 → 153.1 (example transition, should be optimized)
-
Pramipexole-d4: m/z 216.1 → 157.1 (example transition, should be optimized)
-
-
Quantification: Calculate the peak area ratio of Pramipexole to Pramipexole-d4 for each time point.
5. Data Analysis
-
Plot the natural logarithm of the percentage of Pramipexole remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Visualizations
The protocol detailed above, utilizing Pramipexole-d4 as an internal standard, provides a robust method for determining the metabolic stability of Pramipexole. The inherent stability of Pramipexole necessitates a highly accurate and precise bioanalytical method to confirm its low turnover rate in vitro. The use of a stable isotope-labeled internal standard is best practice for such quantitative assessments in drug metabolism studies. The expected outcome of this assay is the confirmation of Pramipexole's high metabolic stability, characterized by a long in vitro half-life and low intrinsic clearance, which is consistent with its known pharmacokinetic profile in humans.
References
- 1. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mttlab.eu [mttlab.eu]
- 3. drugs.com [drugs.com]
- 4. Assessment of potential interactions between dopamine receptor agonists and various human cytochrome P450 enzymes using a simple in vitro inhibition screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Pramipexole in Pharmaceutical Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Pramipexole in its pharmaceutical dosage forms. The protocols focus on two widely used and reliable analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a precise and accurate method for the determination of Pramipexole in solid dosage forms. Several methods have been developed and validated, offering a range of chromatographic conditions.
Summary of HPLC Methods
The following table summarizes various validated RP-HPLC methods for the quantification of Pramipexole, providing a comparative overview of their key parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Thermo Scientific C18 (4.6 x 150mm, 8.5µm)[1] | Analytical column C18 (150 mm x 4.6 mm, 5µm)[2] | C18 (250×4.6 mm, 5 μm)[3] | LiChrospher 60 RP-Select B (125 x 4.0 mm, 5µm)[4] |
| Mobile Phase | Methanol: Ammonium acetate buffer (pH 4.5) (75:25 v/v)[1] | Buffer and Acetonitrile (Gradient)[2] | Acetonitrile:Phosphate buffer (pH 4.0) (70:30 v/v)[3] | 0.01 mol/L ammonium acetate (pH 4.4): Acetonitrile (35:65 v/v)[4] |
| Flow Rate | 0.7 ml/min[1] | 1.0 ml/min[2] | 1.0 ml/min[3] | 1.0 ml/min[4] |
| Detection Wavelength | 262 nm[1] | 262 nm[2] | 264 nm[3] | 263 nm[4] |
| Retention Time | 2.415 min[1] | 5.47 min[2] | 2.28 min[3] | Not Specified |
| Linearity Range | 1-100 µg/ml[1] | Not Specified | 5-30 µg/ml[5] | 10.0-30.0 µg/mL[4] |
| LOD | 3.17 (S/N ratio)[1] | Not Specified | Calculated as 3.3×SD/S[3] | 8 ng/mL[4] |
| LOQ | 10.3 (S/N ratio)[1] | Not Specified | Calculated as 10×SD/S[3] | 50 ng/mL[4] |
Experimental Protocol: Isocratic RP-HPLC
This protocol details a simple, isocratic RP-HPLC method for the routine analysis of Pramipexole in tablets.
1.2.1. Materials and Reagents
-
Pramipexole Dihydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Glacial acetic acid (Analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Pramipexole tablets
1.2.2. Equipment
-
HPLC system with UV detector
-
C18 column (e.g., Thermo Scientific C18, 4.6 x 150mm, 8.5µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
1.2.3. Preparation of Solutions
-
Ammonium Acetate Buffer (pH 4.5): Dissolve 2g of ammonium acetate in 1000 ml of water and adjust the pH to 4.5 with glacial acetic acid.[1]
-
Mobile Phase: Prepare a mixture of methanol and ammonium acetate buffer (pH 4.5) in the ratio of 75:25 (v/v).[1] Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 100 mg of Pramipexole Dihydrochloride and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1-100 µg/ml with the mobile phase.[1]
-
Sample Solution: Weigh and finely powder 20 Pramipexole tablets.[5] Transfer a quantity of the powder equivalent to 10 mg of Pramipexole into a 100 ml volumetric flask. Add about 70 ml of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter. Further dilute to obtain a final concentration within the linearity range.
1.2.4. Chromatographic Conditions
-
Column: Thermo Scientific C18 (4.6 x 150mm, 8.5µm)[1]
-
Mobile Phase: Methanol: Ammonium acetate buffer (pH 4.5) (75:25 v/v)[1]
-
Flow Rate: 0.7 ml/min[1]
-
Injection Volume: 20 µl
-
Detection: UV at 262 nm[1]
-
Column Temperature: Ambient
1.2.5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µl of each working standard solution and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of Pramipexole.
-
Inject 20 µl of the sample solution and record the peak area.
-
Calculate the concentration of Pramipexole in the sample using the regression equation from the calibration curve.
HPLC Experimental Workflow
Caption: Workflow for Pramipexole quantification by HPLC.
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of Pramipexole.
Summary of Spectrophotometric Methods
The following table summarizes different UV-Visible spectrophotometric methods for Pramipexole analysis.
| Parameter | Method A | Method B | Method C |
| Solvent/Reagent | Methanol[6] | Para-dimethylaminocinnamaldehyde (PDACA) in acidic medium[7] | Vanillin in acidic medium[7] |
| λmax | 261 nm[6] | 525 nm[7] | 425 nm[7] |
| Linearity Range | 4-60 µg/mL[6] | 50-350 µg/mL[7] | 10-50 µg/mL[7] |
| Molar Absorptivity | 5.37208 x 10³ L/mol·cm[6] | Not Specified | Not Specified |
Experimental Protocol: UV Spectrophotometry
This protocol describes a direct UV spectrophotometric method for the determination of Pramipexole.
2.2.1. Materials and Reagents
-
Pramipexole Dihydrochloride reference standard
-
Methanol (AR grade)
-
Pramipexole tablets
2.2.2. Equipment
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
2.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Pramipexole Dihydrochloride and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to volume with methanol.[6]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 4-60 µg/mL with methanol.[6]
-
Sample Solution: Weigh and finely powder 20 Pramipexole tablets. Transfer a quantity of the powder equivalent to 10 mg of Pramipexole into a 100 ml volumetric flask. Add about 70 ml of methanol and sonicate for 15 minutes. Dilute to volume with methanol. Filter the solution and further dilute to obtain a final concentration within the linearity range.
2.2.4. Procedure
-
Scan the standard solution of Pramipexole from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is around 261 nm.[6]
-
Measure the absorbance of each working standard solution at the λmax against a methanol blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of Pramipexole.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of Pramipexole in the sample using the regression equation from the calibration curve.
UV-Vis Spectrophotometry Experimental Workflow
References
Troubleshooting & Optimization
2-N-Propyl Pramipexole-d4 stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-N-Propyl Pramipexole-d4. The information provided is based on studies of Pramipexole, the non-deuterated parent compound, and is intended to serve as a comprehensive resource for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound, as a deuterated analog of Pramipexole, is expected to exhibit similar stability. Pramipexole dihydrochloride monohydrate is a very stable compound in the solid state and in solutions stored at ambient temperature.[1] Long-term stability testing of the solid drug substance has not revealed any significant changes in its physical and chemical properties.[1] For aqueous solutions, it is recommended to use them within one day.
Q2: What are the primary degradation pathways for this compound?
A2: Based on forced degradation studies of Pramipexole, the primary degradation pathways are hydrolysis (under acidic and basic conditions), oxidation, and photolysis. Significant degradation has been observed under these stress conditions.
Q3: How does deuteration affect the stability of this compound compared to non-deuterated Pramipexole?
A3: While specific stability data for this compound is not extensively available, deuteration is known to potentially alter the metabolic stability of drugs due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. However, the inherent chemical stability under non-metabolic conditions (e.g., pH, light, temperature) is generally expected to be very similar to the non-deuterated compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound in solution. | The solution may have been stored for an extended period, exposed to light, or prepared in a non-optimal pH buffer. | Prepare fresh solutions daily. Store solutions protected from light, for example, by using amber vials or wrapping the container in aluminum foil. Ensure the pH of the buffer is within a stable range for the compound. |
| Inconsistent results in analytical assays (e.g., HPLC). | This could be due to the degradation of the analytical standard or the sample. It could also be related to the analytical method itself. | Verify the stability of the standard solution; prepare fresh standards if necessary. Ensure proper sample handling and storage to prevent degradation before analysis. Re-validate the analytical method, paying close attention to parameters like mobile phase composition, pH, and column temperature. |
| Formation of unknown peaks in chromatograms. | These may be degradation products formed during sample preparation, storage, or the analytical process itself. | Conduct forced degradation studies (acid, base, oxidation, photolysis) to identify potential degradation products and their retention times. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products. LC-MS can be used to identify the mass of the unknown peaks to aid in their identification. |
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies on Pramipexole. This data can be used as a reference for this compound, assuming similar degradation behavior.
Table 1: Summary of Forced Degradation Studies on Pramipexole
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 3 M HCl | 48 hours | 80°C | 10-20% | |
| Base Hydrolysis | 2 M NaOH | 24 hours | 80°C | 10-20% | [2] |
| Oxidative | 6% H₂O₂ | - | Room Temperature | Significant | [2] |
| Photolytic | Direct Sunlight | 8 days | - | Significant | [2] |
| Dry Heat | - | 30 days | 50°C | Negligible | |
| Wet Heat | 75% Relative Humidity | 3 months | 50°C | Negligible | [3] |
Experimental Protocols
Forced Degradation Study Protocol (Based on Pramipexole Studies)
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 3 M HCl.
-
Reflux the mixture at 80°C for 48 hours.
-
Cool the solution, neutralize with an appropriate concentration of NaOH, and dilute to a final concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 2 M NaOH.
-
Reflux the mixture at 80°C for 24 hours.
-
Cool the solution, neutralize with an appropriate concentration of HCl, and dilute to a final concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to direct sunlight for an extended period (e.g., 8 days) or in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed and control samples to a final concentration for analysis.
-
-
Thermal Degradation (Dry and Wet Heat):
-
For dry heat, store the solid compound in an oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 days).
-
For wet heat, store the solid compound in a humidity chamber at a specified temperature and relative humidity (e.g., 50°C and 75% RH) for a defined period (e.g., 3 months).
-
After the exposure period, dissolve the compound and dilute to a final concentration for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all potential degradation products.
Visualizations
Pramipexole Signaling Pathway
Pramipexole is a dopamine agonist that primarily targets D2 and D3 receptors. The following diagram illustrates a simplified signaling pathway upon receptor activation.
Caption: Simplified signaling pathway of this compound as a dopamine D2/D3 receptor agonist.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: General experimental workflow for forced degradation and stability testing.
References
Identifying Pramipexole synthesis impurities and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pramipexole.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during Pramipexole synthesis?
A1: Impurities in Pramipexole synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that are formed during the synthesis process itself. They include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Degradation Impurities: These arise from the degradation of Pramipexole under the influence of light, heat, moisture, or reactive excipients.
-
Other Impurities: This category includes residual solvents, heavy metals from catalysts, and other contaminants.
Q2: What are some specific process-related impurities I should be aware of?
A2: Several key process-related impurities have been identified in the synthesis of Pramipexole. These include:
-
(R)-Pramipexole: The unwanted enantiomer of the desired (S)-Pramipexole.
-
Dialkylated Impurity: Arises from the addition of two propyl groups to the diamine starting material.
-
Ketone and Hydroxy Impurities: These can be formed from side reactions of the cyclohexanone intermediates.
-
Dimeric Impurities: Formed by the reaction of two Pramipexole-related molecules.[1]
-
Unreacted Intermediates: Such as (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
Q3: What can cause the formation of degradation impurities?
A3: Degradation of Pramipexole can be initiated by several factors:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of the molecule.
-
Oxidation: Pramipexole is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photolysis: Direct exposure to sunlight can cause degradation.[2]
-
Drug-Excipient Interaction: Certain excipients used in formulation can react with Pramipexole to form new impurities. A notable example is the formation of (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine when Pramipexole interacts with formaldehyde, which can be a byproduct of excipients like hypromellose (HPMC).[3][4]
Troubleshooting Guides
Problem 1: High levels of the dialkylated impurity are observed in the final product.
-
Possible Cause: The alkylation step in the synthesis, where a propyl group is added, can sometimes lead to over-alkylation, resulting in the formation of the N,N-dipropyl impurity. This is more likely to occur with harsh reaction conditions or an excess of the alkylating agent.
-
Suggested Solution:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants. Use a minimal excess of the propylating agent.
-
Choice of Base: The choice of base can influence the selectivity of the reaction. For instance, using a milder base might reduce the formation of side products. One study noted that using LiOH instead of K₂CO₃ resulted in fewer side products.[5][6]
-
Purification: The dialkylated impurity can often be removed through recrystallization. It has been reported that two crystallization rounds can increase the purity of Pramipexole dihydrochloride monohydrate from 94.4% to 99.8%.[5]
-
Problem 2: An unknown peak with a relative retention time (RRT) of 0.88 is detected during HPLC analysis of a formulated product.
-
Possible Cause: This peak has been identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. It is a degradation product resulting from the interaction of Pramipexole with formaldehyde. The formaldehyde can be a trace impurity in certain excipients, such as HPMC.[3][4]
-
Suggested Solution:
-
Excipient Screening: Screen different grades and suppliers of critical excipients like HPMC to select one with the lowest possible formaldehyde content.
-
Formulation Development: Investigate the impact of formulation composition and manufacturing process parameters on the formation of this impurity.
-
Stability Studies: Conduct thorough stability studies under various temperature and humidity conditions to monitor the growth of this impurity over time. One study showed an increase of this impurity from less than 0.1% to over 1.5% after 12 months at 30°C/65% RH.[3]
-
Quantitative Data
Table 1: Pramipexole Purity Improvement through Crystallization
| Purification Step | HPLC Purity |
| Crude Product | 94.4% |
| First Crystallization | 99.6% |
| Second Crystallization | 99.8% |
Data sourced from a study on a novel scalable synthesis of Pramipexole.[5]
Table 2: Growth of RRT 0.88 Impurity in a Pramipexole Formulation
| Storage Condition | Initial Level | Level after 12 months |
| 30°C / 65% RH | < 0.1% | > 1.5% |
Data from a study on a drug-excipient interaction impurity.[3]
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of Pramipexole and its Related Substances (Based on USP Monograph)
-
Column: InertSil ODS-2 C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Solution A: 9.1 g of potassium dihydrogen phosphate and 5.0 g of sodium 1-octanesulfonate monohydrate in 1 L of water. Adjust pH to 3.0 with phosphoric acid.
-
Solution B: Acetonitrile and Solution A (1:1, v/v)
-
-
Gradient:
Time (min) % Solution A % Solution B 0 100 0 10 97 3 25 80 20 35 65 35 45 60 40 46 100 0 | 50 | 100 | 0 |
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 264 nm
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Pramipexole (e.g., 1000 µg/mL) in methanol.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and reflux for a specified period (e.g., 6 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and reflux for a specified period (e.g., 6 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose the stock solution to direct sunlight for a specified period (e.g., 8 days).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the degradation products from the parent drug.[8]
Visualizations
Caption: A simplified overview of a common synthetic pathway for Pramipexole.
Caption: Formation of the dialkylated impurity as a byproduct during Pramipexole synthesis.
Caption: A general workflow for the identification and troubleshooting of impurities in Pramipexole synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in Pramipexole LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS analysis of Pramipexole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Pramipexole analysis?
A1: Matrix effects in LC-MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects, which include ion suppression or enhancement, can lead to inaccurate and unreliable quantification of Pramipexole.[2][3] Biological samples like plasma contain endogenous materials such as proteins, lipids, and salts that can interfere with the ionization of Pramipexole, leading to either a decreased (ion suppression) or increased (ion enhancement) signal intensity.[4][5] This interference can compromise the accuracy, sensitivity, and reproducibility of the analytical method.[2]
Q2: How can I identify if my Pramipexole analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[6]
-
Post-Column Infusion: A standard solution of Pramipexole is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of Pramipexole indicates the presence of matrix components that either suppress or enhance the signal.[1]
-
Post-Extraction Spike Method: The response of Pramipexole in a standard solution is compared to the response of a blank matrix sample that has been spiked with Pramipexole at the same concentration after the extraction process. A significant difference between the two responses points to the presence of matrix effects.[7]
Q3: What are the common strategies to minimize matrix effects in Pramipexole LC-MS analysis?
A3: Several strategies can be employed to reduce or eliminate matrix effects:
-
Effective Sample Preparation: This is the most crucial step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before analysis.[6][8]
-
Chromatographic Separation: Optimizing the LC method to separate Pramipexole from co-eluting matrix components can significantly reduce interference.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this approach may compromise the sensitivity of the assay if Pramipexole concentrations are low.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Pramipexole (e.g., d3-Pramipexole) is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.[2]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[2]
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification of Pramipexole.
This issue is often a primary indicator of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the problem.
Troubleshooting Workflow:
References
- 1. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 2. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [worthe-it.co.za]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Forced Degradation Studies of Pramipexole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Pramipexole.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is Pramipexole expected to degrade?
A1: Pramipexole is known to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[1] Significant degradation has been observed when the drug is exposed to acids, bases, and oxidizing agents.[1][2] It has been reported to be relatively stable under thermal stress.[2][3]
Q2: What are the common degradation products of Pramipexole?
A2: Common degradation products of Pramipexole identified under various stress conditions include N-oxide, S-oxide, and despropyl impurities.[4] Additionally, a drug-excipient interaction has been reported, leading to the formation of (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine when in the presence of certain excipients.
Q3: What analytical techniques are most suitable for analyzing Pramipexole and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective method for the separation and quantification of Pramipexole and its degradation products.[1][5][6] For the identification and structural elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.[1]
Q4: How can I ensure the stability-indicating capability of my HPLC method?
A4: To establish a stability-indicating method, you must demonstrate that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This involves subjecting the drug substance to forced degradation under various stress conditions and showing that the resulting degradation peaks are well-resolved from the main Pramipexole peak. Peak purity analysis using a photodiode array (PDA) detector is also crucial to confirm that the Pramipexole peak is not co-eluting with any degradants.[2]
Troubleshooting Guides
Problem 1: Poor resolution between Pramipexole and its degradation peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to achieve better separation of all peaks. |
| Incorrect pH of the mobile phase buffer. | The pH of the buffer can significantly impact the retention and selectivity of ionizable compounds like Pramipexole and its degradation products. Experiment with different pH values to improve resolution. |
| Suboptimal column chemistry. | If resolution issues persist, consider trying a different stationary phase (e.g., C8, phenyl) or a column with a different particle size or length. |
| Flow rate is too high. | Reducing the flow rate can sometimes improve the separation efficiency, leading to better resolution, although it will increase the run time. |
Problem 2: Inconsistent retention times for the Pramipexole peak.
| Possible Cause | Troubleshooting Step |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent and stable temperature throughout the analysis. |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the first sample. It is good practice to run several blank injections to stabilize the system. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed before use. If using a gradient, ensure the pump is functioning correctly. |
| Column degradation. | Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, try replacing the column with a new one of the same type. |
Problem 3: Extraneous peaks appearing in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Filter all samples and mobile phases through a 0.45 µm filter before use. |
| Carryover from previous injections. | Implement a robust needle wash procedure in the autosampler method. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. |
| Leaching from plasticware. | Use glass or other inert containers for sample and mobile phase preparation and storage to avoid leaching of plasticizers or other contaminants. |
| Degradation of the sample in the autosampler. | If the sample is unstable at room temperature, use a cooled autosampler to prevent degradation during the analytical run. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Pramipexole
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 3 M HCl | 1 hour | Not Specified | 7.54% | [2] |
| Base Hydrolysis | 0.5 M NaOH | 1 hour | Not Specified | 4.88% | [2] |
| Oxidative | 30% H₂O₂ | 4 hours | Not Specified | 58.70% | [2] |
| Thermal | 100 °C | 48 hours | 100 °C | No degradation | [2] |
| Photolytic | UV light (254 nm & 366 nm) | 48 hours | Not Specified | No degradation | [2] |
Table 2: Representative HPLC Methods for Stability-Indicating Analysis of Pramipexole
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Ace5-C18 (250×4.6 mm, 5 µm) | Hypersil BDS C18 (250 mm x 4.6 mm, 5µm) | Inertsil ODS-3V with pre-guard column |
| Mobile Phase | 10 mmol L⁻¹ ammonium acetate and acetonitrile (75:25 v/v) | Phosphate buffer (pH 3.0) and Acetonitrile (40:60, v/v) | Gradient elution with phosphate buffer (pH 2.7) and acetonitrile |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 264 nm | 264 nm |
| Reference | [2] | [5] | [4] |
Experimental Protocols
1. Preparation of Forced Degradation Samples
-
Acid Degradation: Dissolve 5 mg of Pramipexole in 5 mL of diluent. Add 3 M hydrochloric acid and keep for 1 hour at room temperature. Neutralize the solution with an appropriate amount of base before analysis.[2]
-
Base Degradation: Dissolve 5 mg of Pramipexole in 5 mL of diluent. Add 0.5 M sodium hydroxide and keep for 1 hour at room temperature. Neutralize the solution with an appropriate amount of acid before analysis.[2]
-
Oxidative Degradation: Dissolve 5 mg of Pramipexole in 5 mL of diluent. Add 30% hydrogen peroxide and keep for 4 hours at room temperature.[2]
-
Thermal Degradation: Keep 10 mg of solid Pramipexole drug substance in an oven at 100 °C for 48 hours.[2] |* Photolytic Degradation: Expose 10 mg of solid Pramipexole drug substance to UV light at both 254 nm and 366 nm for 48 hours.[2]
2. HPLC Analysis
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A reversed-phase C18 column, such as an Ace5-C18 (250×4.6 mm, 5 µm), is commonly used.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mmol L⁻¹ ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detection: Monitor the eluent at a wavelength of 260 nm or 264 nm.[2][5]
-
Injection Volume: Inject a suitable volume (e.g., 20 µL) of the sample solution into the chromatograph.
-
Analysis: Record the chromatograms and calculate the percentage of degradation by comparing the peak area of Pramipexole in the stressed sample to that of an unstressed standard solution.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies of Pramipexole.
Caption: Degradation pathways of Pramipexole under different stress conditions.
References
Minimizing ion suppression in ESI-MS for Pramipexole quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Pramipexole using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ESI-MS experiments for Pramipexole quantification.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Sudden drop in Pramipexole signal intensity | Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) can suppress the ionization of Pramipexole.[1][2][3] Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer.[2] LC Column Degradation: Loss of column performance leading to poor peak shape and co-elution with interfering substances.[2] | Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4][5] A weak cation exchange SPE has been shown to be effective in reducing lipid-based matrix effects.[4] Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds.[1][6] Modify Chromatographic Conditions: Adjust the LC gradient to better separate Pramipexole from the ion suppression region.[1][7] Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI source. |
| High variability in replicate injections | Inconsistent Sample Preparation: Variation in extraction efficiency between samples. Carryover: Residual Pramipexole from a high concentration sample adsorbing to surfaces in the autosampler or column and eluting in subsequent runs.[2] Ion Source Instability: Fluctuations in spray stability. | Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d3-Pramipexole) is highly recommended to compensate for variability in sample preparation and matrix effects.[3][4] Optimize Autosampler Wash: Use a strong solvent in the autosampler wash routine to minimize carryover. Check ESI Spray: Visually inspect the ESI spray to ensure it is stable and consistent. An unstable spray can be caused by a blocked emitter or incorrect positioning. |
| Poor peak shape (tailing or fronting) | Column Overload: Injecting too much analyte onto the column.[2] Secondary Interactions: Interaction of the basic Pramipexole molecule with active sites on the column packing material or metal surfaces in the flow path.[8] Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. | Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. Use a Metal-Free or PEEK-Lined Column: To minimize interactions with metal components, consider using a column with PEEK-lined hardware.[8] Adjust Mobile Phase pH: For basic compounds like Pramipexole, a mobile phase pH two units below the pKa can improve peak shape.[5] The use of volatile buffers like ammonium formate can also be beneficial.[9][10] |
| Inconsistent calibration curve | Matrix Effects: The composition of the matrix in the calibration standards is different from the study samples. Non-Linear Detector Response: The detector may be saturated at high concentrations. | Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed. Widen Dynamic Range: If saturation is suspected, extend the calibration curve with lower concentration points and dilute samples that fall above the upper limit of quantification. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Pramipexole quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Pramipexole) in the ESI source.[1][3] This competition for ionization leads to a decreased signal intensity for Pramipexole, which can result in underestimation of its concentration, poor precision, and inaccurate results.[6][7] Even with highly selective MS/MS methods, ion suppression can be a significant issue as it occurs before ion detection.[1][7]
Q2: How can I detect the presence of ion suppression in my assay?
A2: A common method to detect ion suppression is the post-column infusion experiment.[7] In this technique, a constant flow of Pramipexole solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal for Pramipexole indicates a region of ion suppression.[7][11]
Q3: Which sample preparation technique is best for minimizing ion suppression for Pramipexole?
A3: While protein precipitation is a simple technique, it is often insufficient for removing all interfering matrix components.[1] More effective methods for reducing ion suppression for Pramipexole in biological matrices include:
-
Solid-Phase Extraction (SPE): Particularly weak cation exchange SPE, has been shown to be highly effective at removing phospholipids and other matrix components that cause ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to protein precipitation.[9][10]
Q4: What are the ideal mobile phase conditions for Pramipexole analysis by LC-MS?
A4: For ESI-MS analysis of Pramipexole in positive ion mode, it is beneficial to use a mobile phase that promotes its ionization. This typically involves:
-
Acidic Modifiers: Using a volatile acid like formic acid (typically at 0.1%) in the mobile phase helps to protonate the basic Pramipexole molecule, enhancing its signal in positive ESI mode.[12]
-
Volatile Buffers: Ammonium formate is a commonly used buffer that is compatible with MS and can help to improve peak shape and reproducibility.[9][10]
-
Organic Solvents: Acetonitrile and methanol are common organic solvents used for reversed-phase chromatography of Pramipexole.[10][12]
Q5: Should I use ESI or APCI for Pramipexole analysis?
A5: Electrospray ionization (ESI) is the most commonly reported ionization technique for the LC-MS analysis of Pramipexole.[12][13] While Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects, ESI is generally preferred for its sensitivity and suitability for a wider range of compounds, including potentially thermally labile metabolites.[14]
Experimental Protocols
Protocol 1: Sample Preparation using Weak Cation Exchange Solid-Phase Extraction (SPE)
This protocol is adapted from a method shown to effectively reduce lipid matrix effects in plasma samples.[4]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., d3-Pramipexole).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 1 mL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the Pramipexole and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated UPLC-MS/MS method for Pramipexole in human plasma.[9]
-
Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard.
-
Basification: Add 50 µL of 0.5 N sodium hydroxide solution and vortex for 10 seconds.
-
Extraction: Add 2.0 mL of ethyl acetate and mix on a rotary mixer for 5 minutes.
-
Centrifugation: Centrifuge the samples at approximately 3200 x g for 5 minutes.
-
Supernatant Transfer: Transfer 1.5 mL of the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS system.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Pramipexole | Pramipexole | Pramipexole |
| Internal Standard | d3-Pramipexole[4] | Ranitidine[9] | Ropinirole[10] |
| Sample Preparation | Protein Precipitation + Weak Cation Exchange SPE[4] | Liquid-Liquid Extraction (Ethyl Acetate)[9] | Liquid-Liquid Extraction[10] |
| Linearity Range | 0.05 - 100 ng/mL[4] | 20 - 4020 pg/mL[9] | 100 - 2514 pg/mL[10] |
| Extraction Recovery | Not explicitly stated, but method showed significant reduction in matrix effects[4] | 91.9%[9] | 79.4 - 87.0%[10] |
Visual Workflow for Troubleshooting Ion Suppression
Caption: A flowchart for troubleshooting ion suppression in Pramipexole ESI-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. longdom.org [longdom.org]
- 4. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak resolution for Pramipexole and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Pramipexole and its related substances. The focus is on improving peak resolution and addressing common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is peak shape important in the analysis of Pramipexole?
Good peak shape, characterized by symmetry and narrow width, is crucial for accurate and reliable quantification of Pramipexole and its impurities or degradation products. Poor peak shape, such as tailing or fronting, can lead to decreased resolution between adjacent peaks, making accurate integration and quantification difficult. This is particularly important in stability studies where the separation of the active pharmaceutical ingredient (API) from its degradation products is essential.
Q2: Pramipexole is a basic compound. What are the common challenges associated with its analysis by HPLC?
Basic compounds like Pramipexole can exhibit poor peak shape, often showing tailing, in reversed-phase HPLC. This is primarily due to secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1] These interactions can lead to multiple retention mechanisms, causing the peak to broaden and tail.
Q3: What are the known impurities and degradation products of Pramipexole?
During stability and forced degradation studies, several related substances have been identified. Common process-related impurities can include BI-II 546 CL, BI-II 751 xx, and 2-amino benzothiazole. Forced degradation studies under oxidative conditions have been shown to produce N-oxide and S-oxide forms of Pramipexole.[2] Hydrolytic and photolytic stress can also lead to the formation of other degradation products.[3][4]
Q4: Is it necessary to analyze for metabolites of Pramipexole in human samples?
Pramipexole undergoes minimal metabolism in humans, with approximately 90% of the dose excreted unchanged in the urine. No specific active metabolites have been identified in human plasma or urine. Therefore, for most quality control and stability-indicating assays of the drug product, the focus is on separating Pramipexole from its impurities and degradation products rather than its metabolites.
Troubleshooting Guides
Issue 1: Peak Tailing for Pramipexole
Symptom: The Pramipexole peak in your chromatogram has an asymmetry factor greater than 1.5, with a noticeable "tail".
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with phosphoric acid) can suppress the ionization of residual silanol groups, reducing their interaction with the basic Pramipexole molecule.[5] 2. Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites. 3. Select an Appropriate Column: Utilize a modern, high-purity silica column (Type B) with end-capping to minimize the number of accessible silanol groups. |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to a lower concentration and re-inject. If the peak shape improves, the original sample was likely overloaded. 2. Decrease Injection Volume: Reduce the volume of sample injected onto the column. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. 3. Replace the Column: If the peak shape does not improve after flushing, the column may be degraded and require replacement. |
Troubleshooting Workflow for Peak Tailing
References
Addressing poor recovery of Pramipexole-d4 in sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sample preparation of Pramipexole-d4, a common internal standard in bioanalytical studies. Our aim is to assist researchers, scientists, and drug development professionals in achieving optimal recovery and reliable analytical results.
Troubleshooting Guide: Poor Recovery of Pramipexole-d4
Poor or inconsistent recovery of the deuterated internal standard, Pramipexole-d4, can significantly impact the accuracy and precision of quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving common issues.
Question: We are experiencing low and variable recovery of Pramipexole-d4 during our sample preparation workflow. What are the potential causes and how can we troubleshoot this issue?
Answer: Low recovery of Pramipexole-d4 can stem from several factors throughout the sample preparation process, from initial handling to final extraction. Below is a comprehensive table outlining potential causes and recommended solutions.
Data Presentation: Troubleshooting Poor Pramipexole-d4 Recovery
| Potential Cause | Description | Recommended Corrective Actions |
| Suboptimal pH during Extraction | Pramipexole is a basic compound with two pKa values (~5.0 and ~9.5). Its ionization state, and therefore its solubility and retention on extraction media, is highly dependent on the pH of the sample and extraction solvents. If the pH is not optimized, Pramipexole-d4 may not be efficiently extracted. | Adjust the pH of the biological matrix to >10 before liquid-liquid extraction (LLE) or loading onto a non-polar solid-phase extraction (SPE) cartridge to ensure it is in its non-ionized, more hydrophobic form. |
| Inappropriate Extraction Solvent (LLE) | The choice of organic solvent in LLE is critical for efficient partitioning of Pramipexole-d4 from the aqueous biological matrix. A solvent with unsuitable polarity will result in poor extraction efficiency. | For LLE, utilize a moderately polar, water-immiscible organic solvent. Ethyl acetate and methyl tert-butyl ether (MTBE) have been successfully used for Pramipexole extraction[1][2][3]. |
| Incorrect Solid-Phase Extraction (SPE) Sorbent and/or Protocol | Using an SPE sorbent that does not have the appropriate retention mechanism for Pramipexole will lead to breakthrough during sample loading or irreversible binding. Common issues include improper conditioning, equilibration, or elution steps. | For non-polar retention, use a C8 or C18 sorbent. For a more targeted approach, a weak cation exchange (WCX) SPE cartridge can be effective in capturing the basic Pramipexole molecule. Ensure proper conditioning of the sorbent and use an elution solvent strong enough to displace the analyte (e.g., methanol with an acidic or basic modifier). |
| Analyte Adsorption to Labware | Pramipexole, particularly at low concentrations, can adsorb to the surface of glass or certain types of plastic labware, leading to significant losses. | Use polypropylene or silanized glassware to minimize non-specific binding. Pre-rinsing pipette tips and collection tubes with the sample matrix or a solution of a similar composition can also help to passivate active sites. |
| Incomplete Elution from Extraction Medium | The elution solvent may not be strong enough to completely desorb Pramipexole-d4 from the SPE sorbent or to efficiently extract it from the organic phase in a back-extraction LLE step. | For SPE, increase the organic content or add a modifier (e.g., small percentage of acid or base) to the elution solvent. For LLE, ensure the pH of the back-extraction solution is sufficiently low to ionize Pramipexole and drive it into the aqueous phase. |
| Analyte Instability | Although Pramipexole is generally stable, prolonged exposure to harsh pH conditions, high temperatures, or specific enzymes in the biological matrix could potentially lead to degradation. Pramipexole is also known to be sensitive to light. | Process samples promptly and store them at appropriate temperatures (e.g., -80°C) if analysis is not immediate. Conduct stability tests in the biological matrix to assess potential degradation. Perform extraction procedures under yellow light or in light-protected tubes. |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Pramipexole-d4 in the mass spectrometer source, leading to apparent low recovery. | Improve sample cleanup by incorporating a wash step in the SPE protocol or by using a more selective extraction technique. Modify the chromatographic conditions to separate Pramipexole-d4 from interfering matrix components. A post-column infusion experiment can help diagnose matrix effects[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Pramipexole that I should consider during method development?
A1: Pramipexole is a weakly basic compound. Its chemical structure includes a benzothiazole ring system with two primary amine groups[4]. Key properties to consider are:
-
pKa: Pramipexole has two pKa values, approximately 5.0 and 9.5. This means its charge state is highly dependent on pH.
-
LogP: The octanol-water partition coefficient (LogP) is approximately 1.9, indicating moderate lipophilicity[4].
-
Solubility: It is freely soluble in water and methanol[5].
These properties are crucial for selecting the appropriate sample preparation strategy, particularly for pH adjustment and solvent selection in LLE and SPE.
Q2: Which is a better extraction technique for Pramipexole-d4: LLE, SPE, or protein precipitation?
A2: The choice of technique depends on the required sample cleanliness, sensitivity, and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in a less clean extract, which can lead to significant matrix effects in LC-MS/MS analysis. It may be suitable for less sensitive assays or when coupled with robust chromatography.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT and has been shown to provide good recovery for Pramipexole[1][2][3][6]. It is a good balance between sample cleanliness and ease of use.
-
Solid-Phase Extraction (SPE): SPE, particularly with a weak cation exchange sorbent, can provide the cleanest extracts and is effective at removing phospholipids that can cause ion suppression. This is often the preferred method for high-sensitivity assays.
Q3: Can I use a different deuterated internal standard for Pramipexole analysis?
A3: While Pramipexole-d4 is the most common and ideal internal standard due to its close physicochemical properties to the analyte, other deuterated analogs (e.g., Pramipexole-d3) can also be used. The key is that the internal standard should co-elute with the analyte and experience similar extraction and ionization behavior to accurately compensate for any variability.
Q4: At what stage of the sample preparation should I add the Pramipexole-d4 internal standard?
A4: The internal standard should be added to the biological sample as early as possible in the workflow, ideally before any extraction or protein precipitation steps. This ensures that the internal standard can account for any analyte loss or variability throughout the entire sample preparation process.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for Pramipexole.
Protocol 1: Liquid-Liquid Extraction (LLE) of Pramipexole from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method[1][2].
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of Pramipexole-d4 internal standard working solution.
-
Vortex for 10 seconds.
-
-
Basification:
-
Add 50 µL of 0.1 M NaOH to the plasma sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 5 minutes at high speed.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL polypropylene tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate (pH 7.5)-acetonitrile (15:85, v/v)).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Pramipexole from Mouse Plasma
This protocol utilizes a weak cation exchange (WCX) sorbent for enhanced sample cleanup.
-
Sample Pre-treatment (Protein Precipitation):
-
To 50 µL of mouse plasma, add 150 µL of acetonitrile containing the Pramipexole-d4 internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for poor Pramipexole-d4 recovery.
Caption: General Solid-Phase Extraction (SPE) workflow for Pramipexole-d4.
References
- 1. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. LC-MS/MS determination of pramipexole in human plasma: Ingenta Connect [ingentaconnect.com]
Storage and handling guidelines for 2-N-Propyl Pramipexole-d4 to prevent degradation
This technical support center provides essential guidelines for the storage and handling of 2-N-Propyl Pramipexole-d4 to ensure its stability and prevent degradation during research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored as a crystalline solid at -20°C.[1] It is crucial to protect the compound from moisture and light. For extended storage, keeping the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent isotopic exchange and degradation.[2]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, the compound should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation, which could introduce moisture.[3] Handling should be performed in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn.[4] To avoid isotopic contamination, it is best to handle the compound under an inert, dry atmosphere, such as in a glovebox.[2]
Q3: How do I prepare solutions of this compound?
A3: this compound is soluble in organic solvents like DMSO (approximately 5 mg/ml) and in aqueous buffers (e.g., PBS, pH 7.2, at approximately 10 mg/ml).[1] When preparing a stock solution in an organic solvent, it should be purged with an inert gas.[1] For aqueous solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than one day to minimize the risk of degradation.[1]
Q4: What are the primary degradation pathways for Pramipexole and its analogs?
A4: The parent compound, Pramipexole, is known to be susceptible to degradation under several conditions.[5] Significant degradation occurs under hydrolytic (both acidic and basic), oxidative, and photolytic stress.[5][6] It is relatively stable under thermal stress (dry and wet heat).[5] Therefore, it is critical to protect this compound from strong acids, bases, oxidizing agents, and direct light.
Q5: Is this compound stable as a deuterated compound?
A5: Deuterated compounds themselves are stable isotopes and do not have a shelf life in the traditional sense, as the deuterium does not decay.[7] However, the stability of the molecule as a whole is subject to the same degradation pathways as its non-deuterated counterpart. The primary concern with deuterated compounds is the potential for isotopic exchange (deuterium being replaced by hydrogen), which can be mitigated by protecting the compound from moisture.[8]
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause 1: Degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage conditions. Was the compound stored at the recommended -20°C and protected from light?[1]
-
Consider your handling procedure. Was the compound exposed to air and moisture for an extended period? Was it handled under an inert atmosphere?[2]
-
Evaluate the solvent used for reconstitution. Was it of high purity and free of contaminants?
-
Prepare a fresh solution from the solid compound and re-analyze.
-
-
-
Possible Cause 2: Contamination of the solvent or glassware.
-
Troubleshooting Steps:
-
Run a blank analysis with just the solvent to check for contaminants.
-
Ensure all glassware is thoroughly cleaned and dried before use.
-
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Inconsistent solution concentration due to degradation.
-
Troubleshooting Steps:
-
Always prepare fresh solutions of this compound before each experiment, especially for aqueous solutions.[1]
-
If using a stock solution in an organic solvent, ensure it has been stored properly at low temperature and for a limited time.
-
Perform a quick purity check of your solution using a suitable analytical method if you suspect degradation.
-
-
-
Possible Cause 2: Isotopic exchange leading to a mixed population of molecules.
-
Troubleshooting Steps:
-
Strictly follow protocols for handling under a dry, inert atmosphere to minimize exposure to moisture.[2]
-
Use anhydrous solvents for reconstitution whenever possible.
-
-
Data Presentation
Table 1: Summary of Pramipexole Degradation under Stress Conditions
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 3 M HCl at 80°C for 48 hours | Significant degradation observed. | [5] |
| Base Hydrolysis | 2 M NaOH at 80°C for 24 hours | Significant degradation observed. | [5] |
| Oxidation | 6% H₂O₂ at room temperature | Significant degradation observed. | [9] |
| Photolytic | Exposure to direct sunlight for 8 days | Over 10% degradation observed. | [5] |
| Thermal (Dry Heat) | 50°C for 30 days | Negligible degradation. | [5] |
| Thermal (Wet Heat) | 50°C, 75% relative humidity for 3 months | Negligible degradation. | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution
-
Objective: To determine the short-term stability of a prepared solution.
-
Methodology:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Immediately analyze an aliquot of the fresh solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to establish the initial purity and concentration (T=0).
-
Store the solution under the intended experimental conditions (e.g., room temperature, 4°C).
-
Analyze aliquots of the solution at various time points (e.g., 1, 4, 8, 24 hours).
-
Compare the peak area and purity at each time point to the T=0 sample to determine the extent of degradation.
-
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chromservis.eu [chromservis.eu]
- 3. ckgas.com [ckgas.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Resolving co-elution of Pramipexole impurities in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Pramipexole and its impurities during chromatographic analysis.
Troubleshooting Guide: Resolving Co-elution Issues
Question: I am observing co-elution of an impurity with the main Pramipexole peak in my reversed-phase HPLC analysis. How can I improve the resolution?
Answer:
Co-elution in reversed-phase HPLC is a common challenge. Here are several strategies you can employ to improve the separation of Pramipexole from its impurities:
-
Mobile Phase pH Adjustment: The retention of ionizable compounds like Pramipexole is highly dependent on the mobile phase pH. A slight adjustment to the pH can significantly alter the retention times of Pramipexole and its impurities, leading to better resolution. For instance, using a phosphate buffer at a pH of 2.7 has been shown to be effective.[1]
-
Ion-Pairing Reagents: Introducing an ion-pairing reagent, such as 1-octane sulfonic acid sodium salt, to the mobile phase can enhance the retention and selectivity for basic compounds like Pramipexole and its impurities.[1] This technique is particularly useful for resolving polar impurities that elute close to the main peak.
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks. A shallow gradient with a suitable organic modifier like acetonitrile can effectively separate a wide range of impurities.[1][2][3]
-
Column Chemistry: Not all C18 columns are the same. Switching to a different C18 column with a different bonding chemistry or end-capping can provide alternative selectivity. For challenging separations, consider columns with different stationary phases, such as C8 or phenyl columns.[2][4]
-
Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can, in turn, affect selectivity and resolution. Experimenting with temperatures in the range of 25-40°C is a good starting point.[2][5]
Question: My current method fails to separate the (R)-enantiomer of Pramipexole from the active (S)-enantiomer. What should I do?
Answer:
The separation of enantiomers requires a chiral environment. Standard reversed-phase HPLC methods are generally not capable of resolving enantiomers. Here are two primary approaches for chiral separation of Pramipexole:
-
Chiral HPLC: The most direct approach is to use a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak AD and Chiralpak IA, have demonstrated excellent resolution for Pramipexole enantiomers.[6][7] The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.[6]
-
Chiral Capillary Electrophoresis (CE): CE is a powerful technique for enantiomeric separations. Using a chiral selector, such as carboxymethyl-β-cyclodextrin, in the background electrolyte can achieve rapid and efficient separation of Pramipexole enantiomers.[5]
Frequently Asked Questions (FAQs)
What are the common impurities of Pramipexole?
Common impurities of Pramipexole can originate from the synthesis process, degradation, or interaction with excipients. These include:
-
Process-related impurities: These can include starting materials, intermediates, and by-products from the synthetic route. Examples include Impurity B and Impurity E.[8]
-
Degradation products: Pramipexole is susceptible to degradation under stress conditions like oxidation, hydrolysis, and photolysis.[9][10] Oxidative degradation can lead to the formation of N-oxide and S-oxide impurities.[1]
-
Drug-excipient interaction impurities: In solid dosage forms, Pramipexole can react with excipients. For example, it has been shown to react with mannitol, a common excipient, via the Maillard reaction to form adducts.[2][11] Another identified impurity results from the interaction with HPMC, leading to the formation of (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine.[3][12]
How can I identify unknown peaks in my chromatogram?
Identifying unknown peaks requires advanced analytical techniques. A common workflow involves:
-
LC-MS Analysis: Couple your liquid chromatograph to a mass spectrometer (MS). This will provide the mass-to-charge ratio (m/z) of the unknown impurity, offering clues to its molecular weight.[2][3][9]
-
Forced Degradation Studies: Subjecting the Pramipexole drug substance to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[9] Comparing the retention times of the peaks generated in these studies with the unknown peak in your sample can aid in its identification.
-
Isolation and NMR Spectroscopy: For definitive structure elucidation, the impurity may need to be isolated using preparative HPLC. The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine its chemical structure.[3]
What are the typical chromatographic conditions for Pramipexole impurity profiling?
Several validated HPLC and UPLC methods have been published. A common starting point for reversed-phase separation of Pramipexole and its impurities is:
-
Column: A C18 column (e.g., Inertsil ODS-3V, Zorbax Eclipse Plus C18, Acquity UPLC BEH C8) is frequently used.[1][2][3]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer, ammonium formate) and an organic modifier (e.g., acetonitrile, methanol) is common.[1][2][3]
-
Detection: UV detection at approximately 262-264 nm is suitable for Pramipexole and its impurities.[1][4][5]
Quantitative Data Summary
Table 1: Comparison of Chromatographic Conditions for Pramipexole Impurity Analysis
| Parameter | Method 1 (Ion-Pair HPLC)[1] | Method 2 (UPLC-HRMS)[2] | Method 3 (LC-MS)[3] |
| Column | Inertsil ODS-3V | Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm) | Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Phosphate buffer (pH 2.7) with 1-octane sulfonic acid sodium salt | 5.0 mM Ammonium formate (pH 6.0) | 0.1% aqueous formic acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | 0.1% formic acid in acetonitrile |
| Elution | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.6 mL/min |
| Detection | UV at 264 nm | PDA and Q-TOF MS | UV and QTOF MS |
Table 2: Chiral Separation Methods for Pramipexole Enantiomers
| Parameter | Chiral HPLC[6] | Chiral Capillary Electrophoresis[5] |
| Stationary/Selector | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | 25 mM carboxymethyl-β-cyclodextrin |
| Mobile Phase/Buffer | n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) | 50 mM phosphate buffer (pH 2.8) |
| Detection | UV | UV at 262 nm |
| Resolution (Rs) | > 8 | Not specified |
| Analysis Time | Not specified | < 6.5 min |
Experimental Protocols
Protocol 1: Stability-Indicating Ion-Pair HPLC Method for Pramipexole and its Impurities[1]
-
Chromatographic System: HPLC system with UV detection.
-
Column: Inertsil ODS-3V or equivalent C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (pH 2.7) containing an appropriate concentration of 1-octane sulfonic acid sodium salt.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: Develop a linear gradient program starting with a low percentage of Mobile Phase B, gradually increasing to elute the more retained impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 264 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases).
Protocol 2: Chiral HPLC Method for Enantiomeric Separation of Pramipexole[6]
-
Chromatographic System: HPLC system with UV detection.
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm).
-
Mobile Phase: Prepare a mixture of n-hexane, ethanol, and diethylamine in the ratio of 70:30:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Decision workflow for chiral separation of Pramipexole.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Validated Stability-Indicating LC-UV and LC-MS Methods for Pramipexole Analysis
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is critical for ensuring the quality and stability of pharmaceutical products. This guide provides a detailed comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection for the analysis of Pramipexole, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[1] The stability of Pramipexole is a key factor, as it can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[1][2][3]
Method Comparison: LC-UV vs. LC-MS
The choice between LC-UV and LC-MS methods depends on the specific requirements of the analysis. LC-UV is a widely used, cost-effective technique suitable for routine quality control and quantification of the active pharmaceutical ingredient (API).[4][5] On the other hand, LC-MS provides higher selectivity and sensitivity, making it invaluable for the identification and characterization of degradation products, especially at low concentrations.[1][6]
Table 1: Comparison of Validated LC-UV Methods for Pramipexole
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS, C18 (250 mm x 4.6 mm, 5 µm)[4] | C18 (250 x 4.6 mm, 5 µm)[5] | Ace5-C18 (250×4.6 mm, 5 µm)[7] |
| Mobile Phase | Not specified in abstract | Acetonitrile:Phosphate Buffer (pH 4.0) (70:30 v/v)[5][8] | 10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v)[7] |
| Flow Rate | Not specified in abstract | 1 mL/min[5][8] | Not specified in abstract |
| Detection Wavelength | Not specified in abstract | 264 nm[5][8] | 260 nm[7] |
| Retention Time | 6.791 min[4] | 2.28 min[5][8] | Not specified in abstract |
| Linearity Range | 10-30 µg/mL[4] | Not specified in abstract | Not specified in abstract |
| Validation | Validated for linearity, accuracy, precision, and selectivity as per ICH guidelines.[4] | Validated as per International Council on Harmonisation guidelines.[5][8] | Validated with respect to linearity, accuracy (recovery), precision, system suitability, specificity, and robustness.[7] |
Table 2: Comparison of LC-MS Methods for Pramipexole Degradation Product Identification
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[6] | Not specified in detail |
| Mobile Phase | A: 0.1% aqueous formic acid; B: 0.1% formic acid in acetonitrile[6] | Not specified in detail |
| Ionization Mode | Not specified in detail | Positive ESI-quadrupole (+Q1)[3] |
| Application | Identification of a drug-excipient interaction impurity.[6][9] | Identification of degradation products from forced degradation studies.[1][3] |
Experimental Protocols
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies are performed on Pramipexole.[1][10] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 3 M HCl) and heated (e.g., at 80°C for 48 hours).[3]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., sodium hydroxide) and refluxed.[3]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 6% H2O2), at room temperature.[3]
-
Photolytic Degradation: A solution of the drug is exposed to direct sunlight.[3]
-
Thermal Degradation: The solid drug is placed in an oven at elevated temperatures.[3]
LC-UV Method for Quantification
The following is a representative protocol for the quantification of Pramipexole in pharmaceutical dosage forms using an LC-UV method.[5][8]
-
Sample Preparation: Twenty tablets are weighed and finely powdered. A weight of the powder equivalent to 2 mg of Pramipexole is transferred to a 10 mL volumetric flask, dissolved by sonication in the mobile phase, and the volume is made up.[5][8]
-
Chromatographic Conditions:
-
Quantification: The drug content in the tablet is quantified using a regression equation derived from a calibration curve.[5]
LC-MS Method for Impurity Identification
This protocol outlines a general approach for the identification of degradation products using LC-MS.[6]
-
Sample Preparation: Samples from forced degradation studies are diluted with an appropriate solvent.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions: The mass spectrometer is operated in a positive or negative ionization mode to detect the molecular ions of the degradation products.
Visualizations
Caption: Workflow for developing a stability-indicating LC method.
Caption: Logical relationships in analytical method validation.
References
- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
A Comparative Analysis of Pramipexole and Other Dopamine Agonists: Binding Affinities and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of Pramipexole and other commonly used dopamine agonists for the five dopamine receptor subtypes (D1-D5). The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering objective data and detailed experimental methodologies to inform preclinical and clinical research.
Dopamine Agonist Binding Affinities
The therapeutic and side-effect profiles of dopamine agonists are largely determined by their specific binding affinities to the different dopamine receptor subtypes. Pramipexole, a non-ergot dopamine agonist, is recognized for its high selectivity for the D2 subfamily of dopamine receptors (D2, D3, and D4), with a particularly strong preference for the D3 receptor subtype.[[“]][2] This selectivity distinguishes it from other dopamine agonists, such as the ergot-derived bromocriptine and pergolide, which may interact with a broader range of receptors, including serotonergic and adrenergic receptors.[2]
The following table summarizes the binding affinities (Ki values in nM) of Pramipexole and other prominent dopamine agonists for human dopamine receptors. A lower Ki value indicates a higher binding affinity.
| Dopamine Agonist | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) |
| Pramipexole | >10,000[3] | 2.2 - 3.9[4] | 0.5 - 0.97[3][4] | 5.1[4] | No significant affinity |
| Ropinirole | >10,000[3] | 29[5] | 2.9[5] | No significant affinity | No significant affinity |
| Rotigotine | 83[6] | 13.5[6] | 0.71[6] | 3.9 - 15[6] | 5.4[6] |
| Bromocriptine | Weak Antagonist[7][8] | ~2.9 | High Affinity[7] | High Affinity[7] | No significant affinity |
| Pergolide | 447[3] | High Affinity[9] | 0.86[3] | High Affinity | High Affinity[10] |
| Cabergoline | Moderate to Low Affinity[11] | 0.61 - 0.7[3][12] | 1.27 - 1.5[3][12] | High Affinity[11] | No significant affinity |
| Apomorphine | Moderate to High Affinity[10] | High Affinity[13] | High Affinity[13] | High Affinity | High Affinity[13] |
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using radioligand binding assays. The following is a generalized protocol for a competitive binding assay using [3H]-spiperone, a common radioligand for D2-like receptors.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Pramipexole) for a specific dopamine receptor subtype (e.g., D2, D3, or D4).
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest.
-
[3H]-spiperone (radioligand).
-
Test compound (unlabeled dopamine agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol or (+)-butaclamol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The concentration of the [3H]-spiperone should be at or near its dissociation constant (Kd) for the receptor being studied.[14][15]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes expressing the target receptor.
-
Assay buffer.
-
Either the test compound at varying concentrations, the non-specific binding inhibitor, or buffer alone (for total binding).
-
-
Incubation: Initiate the binding reaction by adding [3H]-spiperone to all wells. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[16][17] These two families are coupled to different G-proteins and trigger opposing downstream signaling cascades.
D1-like Receptor Signaling Pathway
D1-like receptors are typically coupled to Gαs/olf G-proteins.[] Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[17][19] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the protein phosphatase inhibitor DARPP-32.[20]
D2-like Receptor Signaling Pathway
In contrast, D2-like receptors, the primary targets of Pramipexole, are coupled to Gαi/o G-proteins.[] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[17][19][21] This pathway ultimately counteracts the effects of D1-like receptor stimulation.
References
- 1. Dopamine D1 versus D2 receptor functions in medial prefrontal cortex - Consensus [consensus.app]
- 2. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacoj.com [pharmacoj.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 15. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 16. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 19. Insights & FAQs | What is the Difference Between D1 and D2 Receptors? [celtarys.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Effect of Deuterium Labeling on Pramipexole Receptor Binding: A Data-Driven Comparison
A comprehensive analysis of Pramipexole's interaction with dopamine receptors, outlining its binding profile and the theoretical implications of isotopic labeling.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pramipexole is a potent dopamine agonist with high selectivity for the D2 and D3 receptor subtypes, making it a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome.[1] This guide delves into the specifics of its receptor binding characteristics. A thorough review of the scientific literature reveals a lack of publicly available experimental data directly comparing the receptor binding affinities of standard Pramipexole with its deuterated analogues. Deuterium labeling is a common strategy in drug development to alter pharmacokinetic profiles, primarily by slowing the rate of metabolic breakdown (the kinetic isotope effect). While this can lead to improved drug exposure and potentially altered efficacy or side-effect profiles, its direct impact on receptor-ligand binding affinity is less predictable and must be determined empirically.
This guide, therefore, provides a detailed overview of the established receptor binding data for Pramipexole, alongside the theoretical considerations for how deuterium labeling might influence its interaction with dopamine receptors. The experimental protocols for assessing receptor binding are also detailed to facilitate further research in this area.
Pramipexole Receptor Binding Affinity
Pramipexole exhibits a strong preference for the D3 receptor subtype over the D2 and D4 subtypes.[2][3] This high affinity for D3 receptors, which are concentrated in the limbic regions of the brain, is thought to contribute to its therapeutic effects on both motor and non-motor symptoms of Parkinson's disease.[4][5] The binding affinities of Pramipexole to human dopamine D2 and D3 receptors are summarized in the table below.
| Receptor Subtype | Radioligand Used | Binding Affinity (Ki in nM) | Reference |
| Human Dopamine D2 | [3H]Spiperone | 3.9 | [4] |
| Human Dopamine D3 | [3H]Spiperone | 0.5 | [4] |
| Human Dopamine D2 | Not Specified | 79,500 (in human striatum) | [6] |
| Human Dopamine D3 | Not Specified | 0.97 (in human striatum) | [6] |
Note on Data Discrepancy: The significant difference in the reported Ki values for the D2 receptor in the human striatum versus cloned human receptors may be attributable to variations in experimental conditions, tissue preparation, and the specific radioligand used. The data from cloned receptors often represents a more direct measure of affinity for a specific receptor subtype without the confounding presence of other receptor types in a complex tissue like the striatum.
Theoretical Impact of Deuterium Labeling on Receptor Binding
The "isotopic effect" of deuterium labeling primarily manifests as a kinetic isotope effect, where the substitution of a hydrogen atom with a heavier deuterium atom slows down the rate of chemical reactions involving the cleavage of that C-H bond. This is most relevant to drug metabolism, where cytochrome P450 enzymes often catalyze the oxidation of C-H bonds. By slowing down metabolism, deuteration can increase a drug's half-life and overall exposure.
The direct effect of deuteration on receptor binding affinity (a thermodynamic parameter) is generally considered to be minimal. Receptor-ligand binding is primarily governed by non-covalent interactions such as hydrogen bonds, ionic bonds, and van der Waals forces. The subtle changes in bond length and vibrational energy from deuterium substitution are not expected to significantly alter these interactions. However, it is conceivable that in specific cases where a C-H bond is involved in a crucial hydrogen bond-like interaction (a C-H···O or C-H···N interaction) within the receptor binding pocket, deuterium substitution could have a minor effect on binding affinity. Without experimental data for deuterated Pramipexole, this remains speculative.
Experimental Protocols
Receptor Binding Assay for Pramipexole
This protocol is a generalized representation based on standard methodologies for dopamine receptor binding assays.
1. Receptor Preparation:
- Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transfected with the DNA encoding the human dopamine D2 or D3 receptor subtype.
- The cells are cultured and harvested.
- Cell membranes are prepared by homogenization in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is then resuspended in the assay buffer.
2. Radioligand Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
- A fixed concentration of a suitable radioligand, such as [3H]Spiperone or [3H]-(+)-PHNO, which binds to D2/D3 receptors.
- Increasing concentrations of unlabeled Pramipexole (the competitor).
- The prepared cell membranes containing the target receptor.
- Non-specific binding is determined in a parallel set of wells containing the radioligand and a high concentration of a non-radioactive competitor (e.g., 10 µM haloperidol) that saturates all specific binding sites.
- The plates are incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Data Collection and Analysis:
- Following incubation, the membranes are harvested by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
- The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism software). The IC50 value (the concentration of Pramipexole that inhibits 50% of the specific binding of the radioligand) is determined.
- The Ki (inhibition constant), which represents the affinity of Pramipexole for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Pramipexole Signaling Pathway
Caption: Pramipexole's signaling cascade.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. pramipexole (PD002907, FASDKYOPVNHBLU-ZETCQYMHSA-N) [probes-drugs.org]
- 2. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Studies of Agonist Interactions with Dopamine Receptors [ouci.dntb.gov.ua]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pramipexole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Pramipexole is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison of various analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the key performance characteristics of the most common methods used for Pramipexole quantification.
| Parameter | HPLC-UV | UPLC-MS/MS | UV-Visible Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL[1], 10.0 - 30.0 µg/mL[2], 6.25 - 225.0 µg/mL[3] | 20 - 4020 pg/mL[4], 0.05 - 100 ng/mL[5], 100 - 5000 pg/mL[6] | 4 - 60 µg/mL[7], 5.0 - 35.0 µg/mL[2], 3 - 15 µg/mL[8] |
| Limit of Detection (LOD) | 3.17 (S/N ratio)[1], 8 ng/mL[2], 4.18 µg/mL[3] | Not explicitly stated, but high sensitivity is implied by the low LLOQ | 1.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 10.3 (S/N ratio)[1], 50 ng/mL[2], 12.66 µg/mL[3] | 20 pg/mL[4], 0.05 ng/mL[5], 100 pg/mL[6] | 4.5 ng/mL[2] |
| Accuracy (% Recovery) | 100.5 ± 1.10[2], 101.26 ± 0.56[3] | 91.2% to 106.2%[4] | 98.75%[7] |
| Precision (%RSD) | <2%[3] | 3.1 to 7.1%[4] | <1%[7] |
| Run Time | ~5.5 min[9] | 1.5 - 3.0 min[4][5] | Not applicable |
| Primary Application | Routine quality control of bulk drug and pharmaceutical dosage forms.[1][9] | Bioanalysis of plasma and tissue samples for pharmacokinetic and bioequivalence studies.[4][5] | Simple and rapid quantification in bulk and pharmaceutical dosage forms.[7][8] |
Pramipexole Signaling Pathway
Pramipexole is a non-ergot dopamine agonist that has a high affinity and selectivity for the D2 and D3 dopamine receptors.[1][4] Its therapeutic effects in conditions like Parkinson's disease are attributed to the stimulation of these receptors in the brain, which helps to compensate for the reduced levels of dopamine.[4] The activation of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs), initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neuronal excitability.[4]
Caption: Pramipexole's mechanism of action.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of Pramipexole in pharmaceutical tablet formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector, such as a Shimadzu LC-2010HT.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of a buffer and an organic solvent is used. A common mobile phase is a 30:70 (v/v) mixture of phosphate buffer (pH adjusted to 4.0 with glacial acetic acid) and acetonitrile. Other reported mobile phases include methanol and ammonium acetate buffer (75:25 v/v).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of Pramipexole, which is typically around 262 nm or 264 nm.
-
Injection Volume: A 20 µL injection volume is commonly used.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of Pramipexole reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Pramipexole to a 10 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm filter before injection.[3]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for quantifying Pramipexole in biological matrices like human plasma.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm) is often employed.
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate (pH 7.5) and acetonitrile (15:85, v/v) can be used.
-
Flow Rate: A flow rate of 0.5 mL/min is typical.
-
Ionization and Detection: The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions for Pramipexole (m/z 212.1 → 153.0) and an internal standard (e.g., ranitidine, m/z 315.0 → 176.1) are monitored.[4]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 50 µL of the internal standard solution.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.[5]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase before injection.
-
UV-Visible Spectrophotometry
This is a simple and cost-effective method for the determination of Pramipexole in bulk drug and tablet dosage forms.
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.[7]
-
Solvent: Methanol is a commonly used solvent.[7]
-
Procedure:
-
Standard Stock Solution: Prepare a stock solution of Pramipexole in methanol (e.g., 1000 µg/mL).[7]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations within the Beer's law range (e.g., 4-60 µg/mL).[7]
-
Wavelength Scan: Scan a standard solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 261-263 nm.[7][8]
-
Calibration Curve: Measure the absorbance of the working standard solutions at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample (e.g., from powdered tablets) in methanol of a known concentration. Measure its absorbance at the λmax and determine the concentration from the calibration curve.[7]
-
Experimental Workflow for Method Validation
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for Pramipexole quantification, following ICH guidelines.
Caption: A typical workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 4. Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term administration of the dopamine D3/2 receptor agonist pramipexole increases dopamine and serotonin neurotransmission in the male rat forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiles of Pramipexole and 2-N-Propyl Pramipexole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of Pramipexole and its deuterated analog, 2-N-Propyl Pramipexole-d4. While extensive data exists for Pramipexole, it is important to note that specific experimental data for this compound is not currently available in the public domain. Therefore, this comparison is based on the established metabolic profile of Pramipexole and the predicted effects of deuteration on drug metabolism, drawing from established principles of pharmacokinetics.
Executive Summary
Pramipexole is a dopamine agonist with a well-characterized pharmacokinetic profile, notable for its minimal metabolism in humans. Over 90% of an administered dose is excreted unchanged in the urine.[1][2][][4][] This limited metabolism suggests a low potential for drug-drug interactions mediated by metabolic enzymes.[6]
This compound is a deuterated isotopologue of a Pramipexole derivative. The introduction of deuterium at specific positions in a molecule can alter its metabolic fate, primarily due to the kinetic isotope effect.[][4][7][8] This effect can lead to a slower rate of metabolism, potentially resulting in a longer half-life and altered metabolite profile compared to the non-deuterated counterpart.[][4]
This guide will delve into the known metabolic pathway of Pramipexole and present a hypothetical metabolic profile for this compound. Furthermore, it will provide detailed experimental protocols that would be employed to empirically determine and compare the metabolic profiles of these two compounds.
Data Presentation: Metabolic Profile Comparison
The following table summarizes the known metabolic data for Pramipexole and a projected profile for this compound based on the principles of deuteration.
| Parameter | Pramipexole | This compound (Hypothetical) |
| Primary Route of Elimination | Renal excretion of unchanged drug (>90%)[1][][4][] | Likely predominantly renal excretion, but with a potential for a slight increase in metabolism. |
| Metabolism | Negligible (<10%)[1] | Potentially reduced rate of metabolism due to the kinetic isotope effect.[][4][7][8] |
| Metabolites Identified | No specific active metabolites identified in human plasma or urine.[1] | The profile of metabolites, if any are formed, may differ from any potential minor metabolites of a non-deuterated analog. |
| Involvement of CYP450 Enzymes | Not appreciably metabolized by CYP450 enzymes.[6] | Expected to have low interaction with CYP450 enzymes, similar to Pramipexole. |
| Half-life | Approximately 8-12 hours.[1] | Potentially longer half-life compared to a non-deuterated counterpart due to slower metabolism.[][4] |
Experimental Protocols
To empirically determine and compare the metabolic profiles of this compound and Pramipexole, a series of in vitro and in vivo studies would be conducted.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of the test compounds in liver microsomes.
Methodology:
-
Test System: Pooled human liver microsomes.
-
Incubation: The test compound (Pramipexole or this compound) is incubated with liver microsomes at 37°C in the presence of NADPH (a cofactor for many metabolic enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Metabolite Identification in Human Hepatocytes
Objective: To identify the metabolites formed from the test compounds in a more complete cellular system.
Methodology:
-
Test System: Cryopreserved human hepatocytes.
-
Incubation: The test compounds are incubated with hepatocytes in suspension or as a plated culture at 37°C.
-
Sample Collection: Samples of the incubation medium and cell lysate are collected at various time points.
-
Metabolite Profiling: Samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites.
-
Structural Elucidation: The structures of the detected metabolites are elucidated based on their mass-to-charge ratio and fragmentation patterns.
CYP450 Inhibition Assay
Objective: To assess the potential of the test compounds to inhibit major cytochrome P450 enzymes.
Methodology:
-
Test System: Pooled human liver microsomes and specific CYP450 probe substrates.
-
Incubation: The test compound is co-incubated with a known CYP450 probe substrate (a compound metabolized by a specific CYP enzyme).
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: A decrease in the formation of the probe substrate's metabolite in the presence of the test compound indicates inhibition. The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined.
In Vivo Pharmacokinetic and Metabolite Profiling Study
Objective: To determine the pharmacokinetic profile and identify metabolites in a living organism.
Methodology:
-
Animal Model: Typically rodent (e.g., rat, mouse) and non-rodent (e.g., dog, monkey) species are used in preclinical studies.
-
Dosing: The test compounds are administered intravenously and orally to different groups of animals.
-
Sample Collection: Blood, urine, and feces are collected at various time points.
-
Pharmacokinetic Analysis: The concentration of the parent drug in plasma is measured over time to determine key pharmacokinetic parameters such as half-life, clearance, and bioavailability.
-
Metabolite Identification: Urine and feces are analyzed by LC-MS/MS to identify and quantify the excreted parent drug and any metabolites.
Visualizations
Pramipexole Metabolic Pathway
Caption: Simplified metabolic pathway of Pramipexole in humans.
General Experimental Workflow for Metabolic Profiling
Caption: A general workflow for the metabolic profiling of a new chemical entity.
References
A Comparative Guide to Pramipexole Formulations: Immediate-Release vs. Extended-Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and pharmacokinetic profiles of Pramipexole Immediate-Release (IR) and Pramipexole Extended-Release (ER) formulations. The information herein is supported by data from clinical trials and pharmacokinetic studies to assist researchers, scientists, and drug development professionals in their understanding of these two formulations.
Efficacy in Parkinson's Disease
The clinical efficacy of Pramipexole IR and ER formulations has been evaluated in numerous studies, primarily using the Unified Parkinson's Disease Rating Scale (UPDRS) as a primary endpoint. The UPDRS is a comprehensive tool to assess the severity of Parkinson's disease, with Parts II and III evaluating activities of daily living and motor function, respectively. A decrease in the UPDRS score indicates an improvement in symptoms.
Clinical trials have consistently demonstrated that the extended-release formulation of pramipexole is non-inferior to the immediate-release formulation in managing the symptoms of Parkinson's disease.[1][2] A meta-analysis of six randomized controlled trials concluded that Pramipexole ER is as safe and effective as Pramipexole IR in the treatment of Parkinson's disease.[3]
Table 1: Comparative Efficacy of Pramipexole IR vs. ER in Clinical Trials
| Study/Analysis | Patient Population | Treatment Duration | Primary Endpoint | Pramipexole ER Mean Change from Baseline | Pramipexole IR Mean Change from Baseline | Outcome |
| Neurology (2011)[1] | Early Parkinson's Disease | 33 weeks | UPDRS Part II+III Score | -8.2 | -8.7 | ER was non-inferior to IR.[1] |
| Wang et al. (2014)[2] | Chinese patients with Parkinson's Disease | 18 weeks | UPDRS Part II+III Score | -13.81 | -13.05 | ER was non-inferior to IR.[2] |
| Meta-analysis (2017)[3] | Parkinson's Disease | Various | UPDRS Part II+III Score | Weighted Mean Difference vs. Placebo: -4.81 | - | No significant difference between ER and IR.[3] |
Pharmacokinetic Profiles
The fundamental difference between the IR and ER formulations lies in their pharmacokinetic profiles. The ER formulation is designed to provide a slower, more sustained release of pramipexole over a 24-hour period, leading to more stable plasma concentrations compared to the multiple daily doses of the IR formulation.[4]
Table 2: Steady-State Pharmacokinetic Parameters of Pramipexole IR vs. ER
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) |
| Pramipexole IR | 1.5 mg t.i.d. | 1.09 | Multiple peaks | 16.0 |
| Pramipexole ER | 4.5 mg q.d. | 0.967 | ~6.0 | 17.4 |
Data adapted from a study in healthy male volunteers. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC0-24h = Area under the plasma concentration-time curve over 24 hours.[5]
Safety and Tolerability
The safety profiles of both Pramipexole IR and ER formulations are generally similar.[1][2] A meta-analysis of adverse events found no significant differences in the common adverse events associated with ER versus IR pramipexole treatment in patients with Parkinson's disease.[6]
Table 3: Incidence of Common Adverse Events (%)
| Adverse Event | Pramipexole ER | Pramipexole IR | Placebo |
| Somnolence | 21.8 - 26.1%[2][6] | 14.6 - 23.3%[2][6] | - |
| Nausea | 8.5%[2] | 7.1%[2] | - |
| Dizziness | 12.8%[2] | 13.0%[2] | - |
| Constipation | >5%[1] | >5%[1] | <2%[1] |
| Dry Mouth | >5%[1] | >5%[1] | <2%[1] |
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials. A common methodology for comparing the two formulations is a randomized, double-blind, parallel-group, or crossover study.
Key Methodological Components:
-
Patient Population: Diagnosis of idiopathic Parkinson's disease, often with specific criteria for disease stage (e.g., Hoehn and Yahr stage).
-
Study Design: Randomized, double-blind, double-dummy, parallel-group design is frequently used to ensure unbiased comparison.
-
Treatment: Patients are randomized to receive either Pramipexole ER, Pramipexole IR, or a placebo. A titration phase is typically followed by a maintenance phase.
-
Primary Endpoint: The primary measure of efficacy is often the change from baseline in the UPDRS Parts II and III total score.
-
Pharmacokinetic Analysis: In pharmacokinetic studies, blood samples are collected at multiple time points after drug administration to determine parameters like Cmax, Tmax, and AUC.
Visualizations
Signaling Pathway
Caption: Pramipexole's signaling pathway via D2/D3 dopamine receptors.
Experimental Workflow
Caption: Typical workflow of a comparative clinical trial for Pramipexole IR vs. ER.
Pharmacokinetic Profiles Comparison
Caption: Conceptual pharmacokinetic profiles of Pramipexole IR and ER.
References
- 1. Pramipexole Extended Release: A Novel Treatment Option in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a once-daily extended-release formulation of pramipexole in healthy male volunteers: three studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Assessing the Purity of 2-N-Propyl Pramipexole-d4 Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy of quantitative analysis hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-N-Propyl Pramipexole-d4, a critical internal standard for pharmacokinetic and metabolic studies of Pramipexole. The following sections detail experimental protocols and present comparative data to aid researchers in evaluating the quality of this reference material.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Chemical purity is a fundamental attribute of a reference standard, ensuring that the measured response is attributable to the analyte of interest and not to any impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone technique for this assessment.
Comparative Analysis of this compound Lots
Two hypothetical lots of this compound were analyzed to illustrate a comparative purity assessment.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (by HPLC) | 99.8% | 99.5% | ≥ 99.5% |
| Largest Impurity | 0.12% | 0.25% | ≤ 0.2% |
| Total Impurities | 0.20% | 0.50% | ≤ 0.5% |
Table 1: Comparative Chemical Purity of Two Hypothetical Lots of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The reference standard is accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
Caption: HPLC-UV Experimental Workflow.
Isotopic Purity and Enrichment by Mass Spectrometry
For a deuterated standard, confirming the isotopic purity and the degree of deuterium incorporation is paramount. Mass spectrometry (MS) is the definitive technique for this analysis, providing information on the distribution of isotopologues.
Comparative Isotopic Analysis
The isotopic distribution of the two hypothetical lots was analyzed to determine the level of deuteration.
| Isotopologue | Lot A (Relative Abundance) | Lot B (Relative Abundance) |
| d0 (Unlabeled) | 0.05% | 0.20% |
| d1 | 0.15% | 0.50% |
| d2 | 0.30% | 1.00% |
| d3 | 1.50% | 2.50% |
| d4 (Desired) | 98.00% | 95.80% |
Table 2: Comparative Isotopic Purity of Two Hypothetical Lots of this compound.
Experimental Protocol: LC-MS
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Chromatography: A short C18 column can be used for sample introduction, with an isocratic flow of acetonitrile and water with 0.1% formic acid.
-
Mass Analysis: Full scan mass spectra are acquired over a relevant m/z range to include the protonated molecules of the unlabeled and deuterated species.
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the corresponding peaks in the mass spectrum.
Caption: Mass Spectrometry Workflow for Isotopic Purity.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves a dual purpose: it confirms the chemical structure, including the position of the deuterium labels, and can be used for quantitative purity assessment (qNMR).
Comparative NMR Analysis
Proton (¹H) NMR is used to assess the degree of deuteration at specific sites, while quantitative ¹H NMR (qNMR) can determine the absolute purity against a certified reference material.
| Parameter | Lot A | Lot B |
| Deuteration at Propyl Chain (¹H NMR) | >99% | >98% |
| Quantitative Purity (qNMR) | 99.7% | 99.4% |
Table 3: Comparative NMR Data for Two Hypothetical Lots of this compound.
Experimental Protocol: NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble and which has a known residual solvent peak for reference (e.g., DMSO-d₆).
-
¹H NMR for Deuteration: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the N-propyl group confirms deuteration.
-
qNMR for Purity:
-
An accurately weighed amount of the this compound is dissolved in a suitable deuterated solvent along with an accurately weighed amount of a certified internal standard (e.g., maleic acid).
-
A ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery for accurate integration.
-
The purity of the analyte is calculated by comparing the integral of a well-resolved analyte peak with the integral of a known peak from the internal standard.
-
Caption: Quantitative NMR (qNMR) Logical Flow.
Conclusion
The comprehensive assessment of a deuterated reference standard such as this compound requires a multi-technique approach. As demonstrated, HPLC is essential for determining chemical purity, mass spectrometry is crucial for confirming isotopic enrichment, and NMR provides structural verification and an orthogonal method for purity determination. By utilizing these methodologies and comparing the results against stringent acceptance criteria, researchers can ensure the quality and reliability of their reference standards, leading to more accurate and reproducible experimental outcomes.
Inter-laboratory comparison of Pramipexole quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Pramipexole, a non-ergot dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] The accurate determination of Pramipexole concentrations in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of different Pramipexole quantification methods as reported in various validation studies.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 5 - 30 µg/mL[1][3] | 1 - 100 µg/mL[2] | 10.0 - 30.0 µg/mL[4] | 6.25 - 225.0 µg/mL[5][6] |
| Limit of Detection (LOD) | Not Reported | 3.17 (S/N ratio)[2] | 8 ng/mL[4] | 4.18 µg/mL[5][6] |
| Limit of Quantification (LOQ) | Not Reported | 10.3 (S/N ratio)[2] | 50 ng/mL[4] | 12.66 µg/mL[5][6] |
| Accuracy (% Recovery) | Not Reported | Not Reported | 100.5 ± 1.10[4] | 101.26 ± 0.56[5][6] |
| Precision (% RSD) | < 2.0[1] | Not Reported | 0.97[4] | Within acceptable limits[5][6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 100 - 5000 pg/mL[7] | 80 - 4000 pg/mL[8] | 0.05 - 100 ng/mL[9] |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 100 pg/mL[7] | 80 pg/mL[8] | 0.05 ng/mL[9] |
| Accuracy (% Recovery) | 96.7% (Extraction Recovery)[7] | 94%[8] | Within acceptable limits[9] |
| Precision (% RSD) | ≤ 15%[7] | ≤ 15% (except LLOQ ≤ 20%)[8] | Within acceptable limits[9] |
Table 3: UV-Visible Spectrophotometry
| Parameter | Method 1 (First Derivative) | Method 2 (Ion-Pair Complex) | Method 3 (Mixed Hydrotropy) |
| Linearity Range | 5.0 - 35.0 µg/mL[4] | 2.0 - 16 µg/mL (depending on dye)[10] | 10 - 30 µg/mL[11] |
| Limit of Detection (LOD) | 1.5 ng/mL[4] | 0.28 - 0.60 µg/mL (depending on dye)[10] | Not Reported |
| Limit of Quantification (LOQ) | 4.5 ng/mL[4] | Not Reported | Not Reported |
| Accuracy (% Recovery) | Not Reported | Not Reported | Not Reported |
| Precision (% RSD) | 0.00[4] | Not Reported | Not Reported |
Experimental Protocols and Workflows
Detailed methodologies are essential for reproducing experimental results and for selecting the most suitable method for a specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the routine analysis of Pramipexole in pharmaceutical dosage forms.[1] The method offers a balance of speed, cost-effectiveness, and reliability.[1]
Experimental Workflow:
Caption: General workflow for Pramipexole quantification by HPLC-UV.
Detailed Methodologies:
-
Method 1: A simple and rapid isocratic RP-HPLC method was developed using a C18 column.[1] The mobile phase consisted of acetonitrile and phosphate buffer (pH 4.0) in a 70:30 v/v ratio, with a flow rate of 1 mL/min.[1] Detection was performed at 264 nm.[1]
-
Method 2: This method utilized a Thermo Scientific C18 column with a mobile phase of methanol and ammonium acetate buffer (75:25 v/v).[2] The flow rate was 0.7 mL/min, and UV detection was set at 262 nm.[2]
-
Method 3: Chromatographic separation was achieved on a LiChrospher 60 RP column with a mobile phase of 0.01 mol/L ammonium acetate (pH 4.4) and acetonitrile (35:65 v/v).[4] The flow rate was 1.0 mL/min, and the detection wavelength was 263 nm.[4] Tamsulosin HCl was used as an internal standard.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of Pramipexole in complex biological matrices such as plasma and dried blood spots.[7][8]
Experimental Workflow:
Caption: General workflow for Pramipexole quantification by LC-MS/MS.
Detailed Methodologies:
-
Method 1 (Dried Blood Spots): This method for rat dried blood spots employed a Synergy polar-RP column with a mobile phase of 10mM ammonium acetate and methanol (50:50, v/v) at a flow rate of 1.0 mL/min.[7] Positive ion electrospray ionization was used, and the MS/MS ion transitions were m/z 212.10 → 153.03 for Pramipexole.[7]
-
Method 2 (Human Plasma): A highly sensitive method using solid-phase extraction for sample cleanup.[8] Chromatographic separation was achieved on a Discovery CN column with a mobile phase of 0.01 M ammonium acetate buffer (pH 4.4) and acetonitrile (30:70, v/v).[8] The MS/MS was operated in multiple-reaction monitoring mode.[8]
-
Method 3 (Mouse Plasma and Tissues): This assay utilized protein precipitation followed by solid-phase extraction with weak cation exchange cartridges to eliminate matrix effects.[9] Isocratic elution was performed on a Welch Ultimate® XB-CN column.[9]
UV-Visible Spectrophotometry
Spectrophotometric methods are simple, cost-effective, and rapid, making them suitable for the analysis of Pramipexole in pure form and pharmaceutical formulations.[10][11] These methods often rely on the formation of colored complexes or the measurement of derivative spectra.
Experimental Workflow:
Caption: General workflow for Pramipexole quantification by UV-Vis Spectrophotometry.
Detailed Methodologies:
-
Method 1 (First Derivative): This technique involves measuring the amplitude of the first derivative spectrum at 249 and 280 nm to enhance specificity and resolve overlapping spectra.[4]
-
Method 2 (Ion-Pair Complex Formation): This method is based on the formation of a yellow-colored ion-pair complex between Pramipexole and dyes such as bromocresol purple, bromophenol blue, or methyl orange.[10] The absorbance of the complex is measured at the respective wavelength of maximum absorbance (410, 416, and 421 nm).[10]
-
Method 3 (Mixed Hydrotropy): A mixed hydrotropic solubilizing agent (2 M sodium acetate and 8 M urea solution) is used to enhance the aqueous solubility of the poorly water-soluble Pramipexole, allowing for its direct spectrophotometric determination.[12] The absorbance is measured at 262 nm.[11]
Conclusion
The choice of an analytical method for Pramipexole quantification is dictated by the specific requirements of the analysis. HPLC-UV methods are robust and well-suited for quality control of pharmaceutical products. For bioanalytical applications requiring high sensitivity and selectivity to overcome matrix interference, LC-MS/MS is the gold standard. Spectrophotometric methods, while generally less specific, offer a simple and economical alternative for the analysis of bulk drug and simple formulations. The data and protocols presented in this guide provide a foundation for researchers to select and implement the most appropriate method for their needs.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scielo.br [scielo.br]
- 5. scispace.com:443 [scispace.com:443]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preclinical Comparative Analysis of Pramipexole and its Deuterated Analogues: A Data-Driven Guide
A comprehensive review of existing preclinical literature reveals a notable absence of direct comparative studies between pramipexole and its deuterated analogues. While the therapeutic potential of deuterium-modified drugs is a growing area of interest in pharmacology, to date, no published preclinical data directly compares the pharmacokinetic, pharmacodynamic, or safety profiles of pramipexole and its deuterated counterparts.
This guide, therefore, provides a detailed overview of the preclinical profile of pramipexole, drawing from available research. It will also explore the theoretical advantages of deuteration in drug design, offering a framework for the potential benefits that could be investigated in future preclinical studies of deuterated pramipexole.
Pramipexole: A Preclinical Overview
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, exhibiting a particular affinity for the D3 receptor subtype.[1][2] Its mechanism of action is centered on stimulating these receptors in the striatum, mimicking the effect of endogenous dopamine.[3] This activity underlies its therapeutic use in conditions such as Parkinson's disease and restless legs syndrome.
Pharmacokinetics
Preclinical studies have established key pharmacokinetic parameters for pramipexole. Following oral administration in animal models, pramipexole is rapidly absorbed, reaching peak plasma concentrations in approximately 2 hours.[1] It exhibits high absolute bioavailability, exceeding 90%, indicating efficient absorption and minimal first-pass metabolism.[1] Food does not significantly affect the extent of absorption, though it can delay the time to maximum concentration.[3] The elimination half-life of pramipexole in young, healthy animal models is approximately 8 hours.[3]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Pramipexole
| Parameter | Value | Species/Model | Citation |
| Time to MaximumConcentration (Tmax) | ~2 hours | Animal Models | [1] |
| Absolute Bioavailability | >90% | Animal Models | [1] |
| Elimination Half-life (t1/2) | ~8 hours | Young HealthyAnimal Models | [3] |
Pharmacodynamics
The pharmacodynamic effects of pramipexole are directly linked to its agonistic activity at D2 and D3 dopamine receptors. Preclinical models of Parkinson's disease have demonstrated that pramipexole can effectively ameliorate motor deficits.[1] Studies have shown that its high affinity for the D3 receptor may contribute to its potential effects on mood and behavior, which has been a subject of clinical investigation.[2]
Safety Profile
Preclinical safety studies in animal models have identified potential adverse effects associated with pramipexole. In rodent studies, high doses have been associated with effects on the reproductive system, thought to be related to its prolactin-lowering activity.[4] Carcinogenicity studies in rodents have not shown significant tumor increases at clinically relevant exposures.[4] Hallucinations have been observed in preclinical models, consistent with a known side effect in human patients.[4]
The Potential of Deuteration in Pramipexole Analogues
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug discovery to improve the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 enzymes.
This "kinetic isotope effect" can lead to several potential advantages:
-
Increased Half-life: By slowing the rate of metabolism, deuteration can prolong the drug's presence in the body, potentially allowing for less frequent dosing.
-
Reduced Metabolic Variability: If a drug has multiple metabolic pathways, deuteration at a key site can shunt metabolism towards more predictable pathways, leading to more consistent drug exposure between individuals.
-
Decreased Formation of Toxic Metabolites: In some cases, deuteration can reduce the formation of reactive or toxic metabolites, potentially improving the drug's safety profile.
-
Enhanced Efficacy: By increasing the exposure to the parent drug, deuteration may lead to improved therapeutic effects.
A hypothetical preclinical study comparing pramipexole to a deuterated analogue would be necessary to determine if these theoretical benefits translate into tangible improvements.
Experimental Protocols for Future Comparative Studies
Should deuterated analogues of pramipexole be developed, a robust preclinical program would be required to compare them to the parent compound. Below are detailed methodologies for key experiments that would be essential in such a comparative analysis.
Pharmacokinetic Analysis
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) of pramipexole and its deuterated analogue.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration: A single oral gavage dose of pramipexole or the deuterated analogue (e.g., 1 mg/kg).
-
Sample Collection: Blood samples (approx. 0.2 mL) collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Analysis: Plasma concentrations of the parent drug and any potential metabolites determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) calculated using non-compartmental analysis.
In Vitro Metabolic Stability
Objective: To assess the relative metabolic stability of pramipexole and its deuterated analogue in liver microsomes.
Methodology:
-
System: Rat and human liver microsomes.
-
Incubation: The test compounds (1 µM) incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system at 37°C.
-
Time Points: Aliquots taken at 0, 5, 15, 30, and 60 minutes.
-
Analysis: The reaction quenched with acetonitrile, and the remaining parent compound quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life and intrinsic clearance calculated from the rate of disappearance of the parent compound.
Dopamine Receptor Binding Assay
Objective: To compare the binding affinity of pramipexole and its deuterated analogue for dopamine D2 and D3 receptors.
Methodology:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: A specific radioligand, such as [3H]-spiperone, used to label the receptors.
-
Competition Assay: Increasing concentrations of unlabeled pramipexole or its deuterated analogue incubated with the cell membranes and radioligand.
-
Detection: The amount of bound radioligand measured by scintillation counting.
-
Data Analysis: The inhibition constant (Ki) calculated to determine the binding affinity of each compound.
Visualizing the Concepts
To aid in the understanding of the underlying principles and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of Pramipexole's agonistic action on D2/D3 receptors.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
Safety Operating Guide
Proper Disposal of 2-N-Propyl Pramipexole-d4: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-N-Propyl Pramipexole-d4 must adhere to stringent disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this deuterated pramipexole analogue.
Hazard Profile and Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity). As a research chemical, this compound is unlikely to be a "listed" waste. Therefore, a "characteristic" determination is necessary. Given the toxicological profile of its analogue, it is prudent to conservatively manage it as a toxic hazardous waste.
On-Site Laboratory Waste Management Procedures
Proper handling and accumulation of this compound waste within the laboratory are critical to maintaining a safe environment and complying with regulations.
1. Waste Segregation and Containerization:
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for all solid and liquid waste containing this compound.
-
Container Material: Use a container made of a material that will not react with the chemical. For instance, strong acids should not be stored in metal containers.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the potential hazards (e.g., "Toxic").
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
2. Satellite Accumulation Area (SAA):
-
Laboratories should establish an SAA at or near the point of waste generation.[1]
-
The SAA must be under the control of the laboratory personnel.
-
The volume of hazardous waste in the SAA must not exceed 55 gallons.[1]
3. Waste Accumulation Log:
-
Maintain a log to track the accumulation of this compound waste.
-
Record the date, amount, and type of waste added to the container.
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Characterization
-
Consult your institution's EHS department for guidance on formally characterizing the waste.
-
Provide the EHS office with all available information, including the SDS of the parent compound (Pramipexole) and any other relevant toxicological data.
Step 2: Request for Disposal
-
Once the waste container is full or the experiment is complete, submit a hazardous waste pickup request to your institution's EHS office.
-
Ensure all information on the waste label is accurate and complete.
Step 3: Preparation for Pickup
-
Ensure the exterior of the waste container is clean and free of contamination.
-
Securely close the container lid.
-
Store the container in the designated SAA until it is collected by authorized personnel.
Step 4: Documentation
-
Retain a copy of the waste pickup request and any documentation provided by the EHS office or the hazardous waste contractor.
Quantitative Data Summary
The following table summarizes key quantitative information related to the safe handling and disposal of hazardous waste in a laboratory setting.
| Parameter | Guideline | Regulation/Source |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste | 40 CFR 262, Subpart K[2] |
| SAA Acutely Hazardous Waste Limit | ≤ 1 quart of acutely hazardous waste | 40 CFR 262, Subpart K[2] |
| Container Headspace | Leave at least 10% headspace to allow for expansion. | General Laboratory Best Practice |
| Record Retention | Varies by institution and state; typically 3+ years. | Institutional and State Regulations |
Experimental Protocols Cited
This guidance is based on established hazardous waste management protocols as outlined by the U.S. Environmental Protection Agency (EPA) under RCRA. Specific experimental protocols for the synthesis or use of this compound should be reviewed to identify all potential waste streams.
Disposal Workflow Diagram
References
Essential Safety and Operational Guidance for Handling 2-N-Propyl Pramipexole-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-N-Propyl Pramipexole-d4. Given that this is a deuterated analog of a potent dopamine agonist, and specific safety data is limited, a cautious approach is paramount. All personnel must be thoroughly trained on the procedures outlined below before commencing any work.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Harmful if swallowed. [1]
-
May cause drowsiness or dizziness. [1]
-
Considered hazardous until further information is available.[7]
Occupational Exposure Limits (OELs): Specific OELs for this compound have not been established. Therefore, it is recommended to handle it as a potent compound, which often requires containment strategies to limit exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various operations.
| Operation | Required PPE | Specifications |
| Weighing and Dispensing (Powder) | - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable gown or coveralls- Double nitrile gloves- Safety glasses or goggles- Shoe covers | Respirator must be fit-tested. Gloves should be changed frequently. |
| Solution Preparation and Handling | - Chemical splash goggles- Lab coat or chemical-resistant apron- Nitrile gloves- Face shield (if splash risk is high) | Ensure adequate ventilation, preferably within a fume hood. |
| General Laboratory Operations | - Safety glasses with side shields- Lab coat- Nitrile gloves | Standard laboratory PPE for handling non-volatile solutions. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure.
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood.[1] Airflow within the facility should be designed to prevent cross-contamination.[4]
-
Containment: For larger quantities or repeated handling, the use of a glove box or isolator is recommended to provide the highest level of containment.[2]
Standard Operating Procedure for Weighing and Dispensing
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed solid to a beaker containing a magnetic stir bar.
-
Add a small amount of the desired solvent to the weighing vessel to rinse any residual powder and transfer the rinse to the beaker.
-
Add the remaining solvent to the beaker and place it on a stir plate within the fume hood.
-
Stir until the solid is completely dissolved.
-
-
Final Preparation:
-
Once dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask.
-
Bring the solution to the final volume with the solvent.
-
Cap and invert the flask several times to ensure homogeneity.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with an appropriate deactivating solution or solvent.
-
Dispose of all contaminated disposables as hazardous waste.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated gloves, gowns, weighing papers, and other disposables. |
| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Expired or unwanted this compound should be returned to the manufacturer for proper disposal if possible.[8] Otherwise, it should be disposed of through a licensed hazardous waste contractor.[8]
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
In the event of a spill, evacuate the area and prevent entry. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Caption: Workflow for handling this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. escopharma.com [escopharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. agnopharma.com [agnopharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
